9-methyldodecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H60N7O17P3S |
|---|---|
Molecular Weight |
963.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 9-methyldodecanethioate |
InChI |
InChI=1S/C34H60N7O17P3S/c1-5-11-22(2)12-9-7-6-8-10-13-25(43)62-17-16-36-24(42)14-15-37-32(46)29(45)34(3,4)19-55-61(52,53)58-60(50,51)54-18-23-28(57-59(47,48)49)27(44)33(56-23)41-21-40-26-30(35)38-20-39-31(26)41/h20-23,27-29,33,44-45H,5-19H2,1-4H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49) |
InChI Key |
BEYQWQGFCSBPPA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of 9-Methyldodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 9-methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA. Drawing upon established principles of fatty acid metabolism, this document details the enzymatic steps, presents relevant quantitative data, and outlines key experimental methodologies.
Proposed Biosynthetic Pathway of this compound
The synthesis of this compound is proposed to occur via the fatty acid synthase (FAS) complex, a multi-enzyme system responsible for the de novo synthesis of fatty acids. Unlike the formation of straight-chain fatty acids, which exclusively utilizes malonyl-CoA for chain elongation, the biosynthesis of this compound involves the incorporation of a methylmalonyl-CoA extender unit. This introduces a methyl branch onto the growing acyl chain.
The pathway commences with the standard priming of the fatty acid synthase with an acetyl-CoA molecule. This is followed by sequential rounds of chain elongation, where each cycle adds two carbon units from malonyl-CoA. The key branching step occurs during the fourth elongation cycle, where methylmalonyl-CoA is utilized instead of malonyl-CoA. This results in the introduction of a methyl group at the C9 position of the final 13-carbon chain (dodecanoyl refers to the 12-carbon main chain). Subsequent elongation cycles proceed with malonyl-CoA to complete the synthesis.
The overall reaction can be summarized as:
Acetyl-CoA + 3 Malonyl-CoA + 1 Methylmalonyl-CoA + 10 NADPH + 10 H⁺ → this compound + 4 CO₂ + 10 NADP⁺ + 5 H₂O + CoA
Pathway Visualization
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
The incorporation of methylmalonyl-CoA by fatty acid synthase is a critical step in the biosynthesis of this compound. The kinetic parameters of this process are essential for understanding the efficiency and regulation of the pathway. The following table summarizes key quantitative data from studies on metazoan fatty acid synthase (mFAS) utilizing methylmalonyl-CoA.
| Parameter | Value | Organism/Enzyme | Conditions | Reference |
| Vmax (NADPH consumption) | ||||
| with Malonyl-CoA | 100% (relative) | Murine mFAS | - | [1] |
| with Methylmalonyl-CoA | ~20% (relative) | Murine mFAS | - | [1] |
| Km (for extender unit) | ||||
| Malonyl-CoA | 14.5 ± 1.5 µM | Murine mFAS | - | [2] |
| Methylmalonyl-CoA | 350 ± 50 µM | Murine mFAS | - | [2] |
| Product Distribution (with Octanoyl-CoA primer and Methylmalonyl-CoA) | ||||
| Monomethyl-branched C11 | Major Product | Murine mFAS | In vitro assay | [3] |
| Dimethyl-branched C13 | Minor Product | Murine mFAS | In vitro assay | [3] |
Experimental Protocols
The elucidation of the biosynthetic pathway of this compound and the characterization of the enzymes involved rely on specific experimental methodologies. Below are detailed protocols for key experiments.
Fatty Acid Synthase (FAS) Activity Assay
This protocol measures the activity of FAS by monitoring the consumption of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.
Materials:
-
Purified Fatty Acid Synthase
-
Acetyl-CoA
-
Malonyl-CoA
-
Methylmalonyl-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, acetyl-CoA, and malonyl-CoA (or methylmalonyl-CoA for branched-chain synthesis).
-
Add NADPH to the reaction mixture.
-
Initiate the reaction by adding a known amount of purified FAS.
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Record the absorbance at regular intervals for a set period.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Enzyme activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Analysis of Branched-Chain Fatty Acid Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and quantification of the fatty acid products synthesized by FAS.
Materials:
-
FAS reaction products
-
Internal standard (e.g., a fatty acid of known concentration not present in the sample)
-
Acetyl chloride (for fatty acid methyl ester derivatization)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
To the dried FAS reaction products, add the internal standard.
-
Add a solution of methanol and acetyl chloride.
-
Heat the mixture at 100°C for 1 hour to convert the fatty acids to their more volatile methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
-
Collect the hexane layer and evaporate it to dryness under a stream of nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a small volume of hexane.
-
Inject an aliquot of the sample into the GC-MS system.
-
The GC separates the different FAMEs based on their boiling points and polarity.
-
The MS fragments the eluting FAMEs and detects the resulting ions, allowing for their identification based on their mass spectra and retention times.
-
Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.
-
Experimental Workflow for Pathway Elucidation
The following diagram outlines a typical experimental workflow for investigating the biosynthesis of a novel fatty acid like this compound.
References
The Enigmatic Role of 9-Methyldodecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are fatty acids containing one or more alkyl branches, most commonly methyl groups.[1] Their activated forms, branched-chain fatty acyl-CoAs, are key metabolic intermediates. Unlike their straight-chain counterparts, the methyl branch in BCFAs introduces structural alterations that influence their physical properties and metabolic fate. These modifications can affect membrane fluidity, with BCFAs increasing the fluidity of microbial cell membranes.[2] BCFAs are found in various organisms, from bacteria to mammals, and have been implicated in a range of biological processes, including intestinal health and immune homeostasis.[3] In humans, they are present in skin, brain, and blood.[4]
The position of the methyl group is a key determinant of the BCFA's properties and metabolism. Common BCFAs include iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon.[5] 9-methyldodecanoyl-CoA, with a methyl group further from the carboxyl end, represents a less common structure, suggesting it may have unique metabolic handling and biological functions.
Potential Metabolic Pathways Involving this compound
Given the lack of specific data for this compound, its metabolic pathways can be inferred from the known metabolism of other branched-chain fatty acyl-CoAs.
Biosynthesis
The synthesis of BCFAs typically starts with branched-chain short-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4][6] These primers, like isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are then elongated by the fatty acid synthase (FAS) system.[7]
The biosynthesis of a mid-chain methyl-branched fatty acid like 9-methyldodecanoic acid could potentially involve the incorporation of a methylmalonyl-CoA extender unit during fatty acid synthesis, a process that has been demonstrated in metazoan FAS.[8]
Logical Flow of Branched-Chain Fatty Acid Biosynthesis
Caption: General pathway for the biosynthesis of branched-chain fatty acids.
Catabolism
The degradation of BCFAs is more complex than that of straight-chain fatty acids. The presence of a methyl group can sterically hinder the enzymes of the standard β-oxidation pathway.
-
α-Oxidation: When a methyl group is present on the β-carbon (3-position), as in the case of phytanic acid, β-oxidation is blocked. These fatty acids must first undergo α-oxidation in peroxisomes, where one carbon is removed from the carboxyl end to shift the methyl group's position.[9][10]
-
β-Oxidation: Once the methyl group no longer obstructs the β-carbon, the fatty acid can be degraded via β-oxidation, which typically occurs in the mitochondria.[10] For a molecule like this compound, the methyl group is sufficiently far from the carboxyl end that initial rounds of β-oxidation may proceed normally until the branch point is reached. The resulting branched-chain intermediate would then require specific enzymes for its further degradation.
Mitochondrial β-Oxidation Pathway for Acyl-CoAs
Caption: A simplified diagram of the mitochondrial β-oxidation cycle.
Potential Biological Roles and Signaling
While the specific role of this compound is unknown, branched-chain fatty acyl-CoAs, in general, are emerging as important signaling molecules.
-
Nuclear Receptor Activation: Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[13] The binding of these acyl-CoAs to PPARα alters its conformation and cofactor recruitment, suggesting they are active signaling molecules in regulating lipid metabolism.[11]
PPARα Activation by Branched-Chain Fatty Acyl-CoAs
Caption: Signaling pathway of PPARα activation by branched-chain fatty acyl-CoAs.
-
Membrane Structure and Function: As previously mentioned, BCFAs contribute to the fluidity of cell membranes, which is crucial for bacterial survival and function.[1][14]
Quantitative Data on Related Acyl-CoAs
Specific quantitative data for this compound is not available. However, the study of related branched-chain fatty acyl-CoAs provides context for their relative abundance and enzymatic interactions. The following table summarizes kinetic data for metazoan fatty acid synthase (mFAS) with different substrates, illustrating the preference for straight-chain precursors.
| Substrate | Enzyme | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Reference |
| Acetyl-CoA | Metazoan FAS | ~5 | ~1.5 | [8] |
| Malonyl-CoA | Metazoan FAS | ~3 | ~1.5 | [8] |
| Methylmalonyl-CoA | Metazoan FAS | ~200 | ~0.01 | [8] |
Data is approximate and derived from graphical representations in the cited literature.
Experimental Protocols for the Study of Branched-Chain Fatty Acyl-CoAs
The investigation of novel fatty acyl-CoAs like this compound requires specialized analytical techniques.
Extraction of Acyl-CoAs from Tissues and Cells
A critical first step is the efficient extraction of these low-abundance molecules while preventing their degradation.
-
Sample Quenching: Rapidly quench metabolic activity by flash-freezing the tissue or cell sample in liquid nitrogen.
-
Homogenization: Homogenize the frozen sample in a cold solution, often an acidic medium like perchloric acid or an organic solvent mixture such as isopropanol/phosphate buffer.[15]
-
Phase Separation: Perform a liquid-liquid extraction to separate the more polar acyl-CoAs from the bulk of cellular lipids. A common method is a modification of the Bligh-Dyer extraction, where acyl-CoAs partition into the aqueous methanol (B129727) phase.[15]
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoA fraction using a C18 SPE cartridge.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
-
Chromatographic Separation: Separate the different acyl-CoA species using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a buffered mobile phase (e.g., acetonitrile (B52724) and water with ammonium (B1175870) acetate) is typically employed.[15]
-
Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the acyl-CoA of interest and monitoring for a specific product ion after fragmentation, providing high selectivity.
-
Quantification: Determine the concentration of the target acyl-CoA by comparing its peak area to that of a stable isotope-labeled internal standard.
Experimental Workflow for Acyl-CoA Analysis
Caption: A typical workflow for the analysis of acyl-CoAs from biological samples.
Conclusion and Future Directions
The biological role of this compound remains an open question. Based on the established functions of other branched-chain fatty acyl-CoAs, it is plausible that this molecule participates in the regulation of lipid metabolism, potentially through interactions with nuclear receptors like PPARα, and may influence the properties of cellular membranes. Its unique mid-chain branch position suggests it could be a substrate for a specific set of metabolic enzymes and may possess distinct biological activities.
Future research should focus on:
-
Synthesis of Standards: Chemical synthesis of this compound and its corresponding fatty acid is essential for use as an analytical standard.
-
Lipidomics Screening: Targeted and untargeted lipidomics studies using high-resolution mass spectrometry are needed to determine the presence and abundance of this compound in various tissues and cell types under different physiological conditions.
-
Functional Studies: Once detected, in vitro and in vivo studies can be designed to elucidate its metabolic fate and its effects on gene expression, signaling pathways, and cellular phenotypes. This could involve stable isotope tracing experiments and genetic manipulation of candidate enzymes.
The exploration of novel lipids like this compound holds the potential to uncover new layers of metabolic regulation and may lead to the identification of new biomarkers and therapeutic targets for metabolic diseases.
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
- 14. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
9-Methyldodecanoyl-CoA: A Technical Overview of its Putative Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothetical framework surrounding the branched-chain acyl-coenzyme A (CoA), 9-methyldodecanoyl-CoA. Due to the limited direct research on this specific molecule, this document synthesizes information from the broader field of branched-chain fatty acids (BCFAs) to infer its discovery, natural occurrence, biosynthesis, and potential biological significance. Detailed experimental protocols for the identification and analysis of such molecules are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and drug development efforts in this emerging area.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, cellular signaling, and the biosynthesis of complex lipids.[1] While straight-chain acyl-CoAs have been extensively studied, branched-chain acyl-CoAs, derived from branched-chain fatty acids (BCFAs), represent a less explored but increasingly important class of molecules. BCFAs are commonly found in bacteria, particularly Gram-positive species, where they play a crucial role in maintaining cell membrane fluidity and integrity.[2][3]
This guide focuses on the specific, yet sparsely documented, molecule This compound . The precursor, 9-methyldodecanoic acid, is a saturated fatty acid with a methyl group at the ninth carbon position. Its activation to a CoA thioester would yield this compound, priming it for participation in various metabolic processes. The presence of a methyl branch away from the typical iso (second to last carbon) or anteiso (third to last carbon) positions suggests a potentially unique biosynthetic origin and function.[4]
Putative Discovery and Natural Occurrence
Direct evidence for the discovery and natural occurrence of this compound is not available in current scientific literature. However, its existence can be inferred from the established presence of its precursor fatty acid, 9-methyldodecanoic acid, and the ubiquitous nature of acyl-CoA synthetase enzymes that activate fatty acids.
Inferred Discovery through Advanced Analytical Techniques
The identification of novel acyl-CoAs, such as the hypothetical this compound, would rely on advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).[5][6] The general workflow for such a discovery is outlined below.
Caption: Hypothetical workflow for the discovery of this compound.
Postulated Natural Occurrence
Branched-chain fatty acids are predominantly found in bacteria.[7] Therefore, it is highly probable that this compound, if it exists, would be found in microorganisms, particularly those known to produce a diverse array of BCFAs. Potential sources could include:
-
Soil and Marine Bacteria: These organisms are known for their diverse lipid metabolism and production of unique fatty acids.
-
Actinomycetes: This group of bacteria is a rich source of novel secondary metabolites, including lipids.
-
Rumen Microbiota: The complex microbial ecosystem of the rumen is known to produce a variety of branched and odd-chain fatty acids.
Inferred Biosynthesis of this compound
The biosynthesis of this compound would involve two key stages: the synthesis of the precursor fatty acid, 9-methyldodecanoic acid, and its subsequent activation to a CoA ester.
Biosynthesis of 9-Methyldodecanoic Acid
The synthesis of BCFAs typically starts with a branched-chain acyl-CoA primer, derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[8] However, a methyl branch at the C9 position is unusual and may suggest an alternative mechanism, possibly involving the incorporation of a methyl group onto a straight-chain fatty acid precursor by a methyltransferase enzyme at a later stage of elongation.
A plausible biosynthetic pathway is proposed below:
Caption: Proposed biosynthetic pathway for this compound.
Activation to this compound
The conversion of the free fatty acid to its metabolically active CoA ester is catalyzed by an acyl-CoA synthetase (ACS) or fatty acyl-CoA ligase (FACL). This is an ATP-dependent reaction.
Experimental Protocols
Given the lack of specific protocols for this compound, the following are generalized but detailed methodologies for the extraction and analysis of acyl-CoAs from bacterial cultures.
Extraction of Acyl-CoAs from Bacterial Cells
This protocol is adapted from methods developed for broad acyl-CoA profiling.[5][6]
Materials:
-
Bacterial cell pellet
-
Extraction solvent: 2:1:1 isopropanol:acetonitrile:water with 0.1% formic acid, chilled to -20°C
-
Internal standards (e.g., C17:0-CoA)
-
Centrifuge capable of 16,000 x g at 4°C
-
SpeedVac or nitrogen evaporator
Procedure:
-
Harvest bacterial cells by centrifugation and flash-freeze the pellet in liquid nitrogen.
-
Resuspend the frozen cell pellet in 1 mL of pre-chilled extraction solvent containing internal standards.
-
Homogenize the sample using a bead beater or sonicator on ice.
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a SpeedVac.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
LC-MS/MS Analysis of Acyl-CoAs
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, increasing to a high percentage over 15-20 minutes to elute acyl-CoAs of increasing chain length and hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS2 for discovery.
-
Precursor Ion: The [M+H]+ ion of the target acyl-CoA.
-
Product Ion: A characteristic fragment ion, often corresponding to the neutral loss of the phosphopantetheine moiety.
Data Presentation
As no quantitative data for this compound exists, the following table presents hypothetical mass spectrometry parameters based on its chemical structure and the known fragmentation patterns of other acyl-CoAs.
Table 1: Hypothetical Mass Spectrometric Parameters for this compound
| Parameter | Value | Reference/Basis |
| Chemical Formula | C33H58N7O17P3S | Calculated |
| Monoisotopic Mass | 953.2925 | Calculated |
| Precursor Ion (m/z) [M+H]+ | 954.2998 | Calculated |
| Major Fragment Ion (m/z) | 447.2277 | Based on neutral loss of 507.0721 Da (phospho-ADP) |
| Predicted Retention Time | Intermediate | Shorter than long-chain acyl-CoAs, longer than short-chain |
Conclusion and Future Directions
While this compound remains a hypothetical molecule, the framework presented in this guide provides a solid foundation for its potential discovery and characterization. The biosynthesis of a fatty acid with a methyl branch at the C9 position would represent a novel metabolic capability, and its subsequent activation to a CoA ester would integrate it into the central metabolism of the producing organism.
Future research should focus on:
-
Targeted screening of diverse microbial sources for the presence of 9-methyldodecanoic acid and its CoA derivative using the analytical methods outlined herein.
-
Genomic and transcriptomic analyses of candidate organisms to identify the putative methyltransferase and other enzymes involved in its biosynthesis.
-
Functional studies to elucidate the biological role of this compound, particularly its impact on membrane properties and cellular signaling.
The exploration of novel branched-chain acyl-CoAs like this compound has the potential to uncover new enzymatic functions, metabolic pathways, and bioactive molecules with applications in biotechnology and drug development.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
9-Methyldodecanoyl-CoA as a Biomarker for Metabolic Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic disorders, including metabolic syndrome, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. Emerging evidence points to a significant association between branched-chain fatty acids (BCFAs) and metabolic health. This technical guide provides a comprehensive overview of 9-methyldodecanoyl-CoA, a representative methyl-branched long-chain fatty acyl-CoA, as a potential biomarker in this context. While direct research on this compound is limited, this guide synthesizes the broader knowledge of BCFAs to infer its potential role and provides detailed methodologies for its study.
Introduction to Branched-Chain Fatty Acids and Metabolic Health
Branched-chain fatty acids are a class of fatty acids characterized by a methyl group on the acyl chain. They are primarily derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. Recent meta-analyses have revealed a significant negative correlation between the levels of endogenous BCFAs in serum and adipose tissue and the risk of developing metabolic syndrome[1][2]. Lower levels of BCFAs are consistently observed in individuals at high risk for metabolic disorders, suggesting a potential protective role.
The proposed mechanisms for the beneficial effects of BCFAs include the regulation of lipid metabolism, reduction of inflammation, and improvement of insulin (B600854) sensitivity. BCFAs are thought to exert these effects through the modulation of key signaling pathways involving peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).
This compound: A Candidate Biomarker
This compound is a C13 methyl-branched fatty acyl-CoA. Based on the general findings for BCFAs, it is hypothesized that altered levels of this compound may be indicative of metabolic dysregulation. Specifically, lower circulating or tissue concentrations could be associated with an increased risk or severity of metabolic diseases.
Quantitative Data on BCFAs in Metabolic Disorders
Table 1: Circulating Short-Chain and Branched-Chain Fatty Acid Levels in Type 2 Diabetes and NAFLD
| Analyte | Condition | Matrix | Concentration/Change | Reference |
| Isobutyrate | T2D with moderate to severe NAFLD | Serum | Lower levels compared to no or mild NAFLD | [3] |
| Methylbutyrate | T2D with moderate to severe NAFLD | Serum | Lower levels compared to no or mild NAFLD | [3] |
| Methylbutyrate | Type 2 Diabetes | Serum | Higher levels associated with lower fat tissue index | [4] |
| Valerate/Isovalerate Ratio | Type 2 Diabetes | Serum | Higher ratio associated with lower fat tissue index | [4] |
| Total BCFAs | Metabolic Syndrome Risk | Serum & Adipose Tissue | Lower levels in high-risk individuals (WMD: -0.11%) | [1][2] |
| Hepatic BCFAs | NAFLD | Liver Tissue | Significantly increased in NAFLD patients |
Signaling Pathways
The metabolic and signaling pathways of BCFAs are complex and interconnected with central carbon metabolism and amino acid utilization. The synthesis of this compound is expected to originate from the catabolism of BCAAs, leading to the formation of branched-chain acyl-CoA precursors. These can then be elongated to form longer-chain BCFAs.
BCFAs, likely including this compound, are thought to influence metabolic homeostasis through the activation of nuclear receptors and cell surface G-protein coupled receptors (GPCRs).
Experimental Protocols
Accurate quantification of this compound and other acyl-CoAs in biological matrices is challenging due to their low abundance and instability. The following protocols are synthesized from established methods for acyl-CoA analysis.
Tissue Sample Preparation for Acyl-CoA Extraction
This protocol is a generalized procedure for the extraction of acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue (~50-100 mg)
-
Liquid nitrogen
-
2 ml microcentrifuge tubes
-
Polypropylene (B1209903) pestle
-
Extraction Buffer: Isopropanol, 50 mM KH2PO4 (pH 7.2), glacial acetic acid, and fatty acid-free BSA.
-
Petroleum ether saturated with 1:1 (v/v) isopropanol:water
-
Saturated (NH4)2SO4
-
2:1 Methanol (B129727):Chloroform
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled 2 ml microcentrifuge tube.
-
Immediately add 400 µl of freshly prepared, ice-cold extraction buffer.
-
Homogenize the tissue thoroughly using a polypropylene pestle while keeping the tube on ice.
-
Wash the extract three times with 400 µl of saturated petroleum ether to remove neutral lipids. Centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases and discard the upper organic phase.[5]
-
To the aqueous phase, add 10 µl of saturated (NH4)2SO4 followed by 1.2 ml of 2:1 methanol:chloroform. Vortex vigorously and let it stand at room temperature for 20 minutes.
-
Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.[5]
-
Transfer the supernatant to a new tube and dry the sample completely under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µl) of reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis of Branched-Chain Acyl-CoAs
This protocol outlines a general approach for the quantification of acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute acyl-CoAs of increasing chain length.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-45 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety. A programmed MRM method can be developed to scan for a range of precursor ions, each with a product ion that is 507 Da smaller[6]. For targeted analysis, specific precursor-product ion transitions are monitored.
Table 2: Theoretical MRM Transitions for Selected Acyl-CoAs
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) |
| Acetyl-CoA (C2) | 810.1 | 303.1 |
| Butyryl-CoA (C4) | 838.2 | 331.1 |
| Dodecanoyl-CoA (C12) | 950.4 | 443.3 |
| This compound (C13-branched) | 964.4 | 457.3 |
| Palmitoyl-CoA (C16) | 1006.5 | 499.4 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Conclusion and Future Directions
While direct evidence for this compound as a specific biomarker for metabolic disorders is still emerging, the broader class of branched-chain fatty acids shows significant promise. The inverse correlation between BCFA levels and the risk of metabolic syndrome suggests a protective role for these molecules. Further research, utilizing the detailed analytical protocols outlined in this guide, is necessary to quantify specific BCFAs like this compound in large patient cohorts. Such studies will be instrumental in validating its potential as a clinical biomarker and could unveil novel therapeutic targets for the management of metabolic diseases. The intricate signaling pathways involving BCFAs, PPARs, and GPCRs also warrant deeper investigation to fully elucidate their role in metabolic homeostasis.
References
- 1. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Obscure Player: Navigating the Potential Role of 9-Methyldodecanoyl-CoA in Lipid Signaling Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
While the direct signaling functions of 9-methyldodecanoyl-CoA remain largely uncharacterized in current scientific literature, this technical guide aims to provide a comprehensive framework for understanding its potential role by examining the established functions of structurally similar methyl-branched fatty acyl-CoAs. By delving into the synthesis, metabolism, and signaling activities of well-documented branched-chain fatty acids (BCFAs) such as phytanic acid and pristanic acid, we can infer potential pathways and experimental strategies to elucidate the function of this compound. This document serves as a resource for researchers, scientists, and drug development professionals interested in the expanding field of lipid signaling, particularly the nuanced roles of atypical fatty acid structures.
Introduction: The Emerging Significance of Branched-Chain Fatty Acids in Cellular Signaling
Fatty acids are not merely cellular fuel sources and structural components of membranes; they are also critical signaling molecules that regulate a vast array of physiological processes.[1][2] While the signaling roles of common straight-chain fatty acids are well-established, there is a growing appreciation for the unique biological activities of branched-chain fatty acids (BCFAs). BCFAs, characterized by one or more methyl groups on their carbon backbone, possess distinct physicochemical properties that influence their metabolism and interaction with cellular machinery.[3] These molecules are found in various dietary sources, particularly dairy and ruminant meat products, and can also be synthesized by gut microbiota.[4][5]
The presence of methyl branches alters the shape and flexibility of the fatty acid chain, which can impact membrane fluidity and lead to specific interactions with protein targets.[6] This guide will explore the known signaling pathways of methyl-branched fatty acyl-CoAs to build a predictive model for the function of this compound.
Biosynthesis and Metabolism of Methyl-Branched Fatty Acyl-CoAs
The synthesis of BCFAs can occur through several pathways, primarily utilizing branched-chain amino acid degradation products as primers for fatty acid synthase (FASN).[7][8]
-
Primer Synthesis: The catabolism of valine, leucine, and isoleucine yields 2-methylpropanoyl-CoA, 3-methylbutanoyl-CoA, and 2-methylbutanoyl-CoA, respectively.[8] These branched-chain acyl-CoAs can serve as starter units for FASN.
-
Elongation: FASN then elongates these primers using malonyl-CoA as the two-carbon donor, resulting in the formation of iso- and anteiso-BCFAs.[8]
-
Alternative Pathways: In some cases, methylmalonyl-CoA can be used as an extender unit by FASN, leading to the incorporation of methyl branches at various positions along the fatty acid chain.[9][10]
The specific location of the methyl group in this compound suggests a potential origin from a less common biosynthetic pathway or modification of a precursor fatty acid.
Metabolic Fate:
Once synthesized, BCFAs are activated to their CoA esters, such as this compound, to participate in various metabolic processes. The metabolism of BCFAs can be more complex than that of their straight-chain counterparts. For instance, α-oxidation is required for the degradation of phytanic acid due to the methyl branch at the β-position, which blocks β-oxidation.[11][12][13][14]
Known Signaling Functions of Methyl-Branched Fatty Acyl-CoAs
Several methyl-branched fatty acids and their CoA esters have been identified as potent signaling molecules, primarily through their interaction with nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptors (PPARs)
Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[15][16] Activation of PPARα, a key regulator of lipid metabolism, leads to the transcriptional upregulation of genes involved in fatty acid oxidation.
-
Phytanoyl-CoA and Pristanoyl-CoA: These multi-methyl-branched fatty acyl-CoAs are well-characterized PPARα agonists.[16] Their binding to PPARα induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent gene transcription.[16] Some branched-chain fatty acids have also been shown to activate PPARγ.[17]
Given its structure, it is plausible that this compound could also function as a ligand for PPARs, potentially influencing lipid homeostasis and inflammatory responses.
G-Protein Coupled Receptors (GPCRs)
Certain branched-chain fatty acids can activate cell surface receptors, initiating intracellular signaling cascades.
-
Phytanic Acid and Pristanic Acid: These BCFAs have been shown to activate GPR40 (also known as Free Fatty Acid Receptor 1), leading to an increase in intracellular calcium levels.[18] This suggests a role in processes such as insulin (B600854) secretion and neurotransmission.
The signaling pathway initiated by the activation of GPR40 by phytanic and pristanic acid is depicted below.
References
- 1. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acids and cell signal transduction [pubmed.ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. researchgate.net [researchgate.net]
- 5. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 9-Methyldodecanoyl-CoA Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions between the branched-chain fatty acyl-CoA, 9-methyldodecanoyl-CoA, and its potential protein targets. Due to the limited availability of direct experimental data for this compound, this document presents a prototypic workflow using a representative Acyl-CoA Binding Protein (ACBP) as a model receptor. The guide details experimental protocols for molecular docking and molecular dynamics simulations, presents hypothetical quantitative data in structured tables for clarity, and utilizes Graphviz diagrams to visualize key workflows and concepts. This document is intended to serve as a practical resource for researchers initiating in silico studies of novel or orphan lipid-protein interactions, providing a foundational framework for hypothesis generation and experimental design in the absence of established empirical data.
Introduction
Acyl-coenzyme A (acyl-CoA) esters are pivotal metabolic intermediates involved in a myriad of cellular processes, including fatty acid metabolism, energy production, and the regulation of protein function. While the interactions of common straight-chain acyl-CoAs with proteins are well-documented, the roles of more unique structures, such as the branched-chain this compound, remain largely unexplored. Branched-chain fatty acids and their CoA esters are known to be involved in specialized metabolic pathways and can act as signaling molecules, for instance, by activating nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα)[1][2][3][4].
The study of such "orphan" ligands, for which the protein partners are unknown, presents a significant challenge. In silico modeling offers a powerful and cost-effective preliminary approach to identify potential protein interactors and to characterize the biophysical nature of these interactions at an atomic level. Computational techniques such as molecular docking and molecular dynamics (MD) simulations can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the ligand-protein complex[5][6][7].
This guide outlines a systematic in silico approach to investigate the potential protein interactions of this compound, using a well-characterized Acyl-CoA Binding Protein (ACBP) as a hypothetical target.
In Silico Modeling Workflow
The in silico investigation of this compound protein interactions can be structured into a multi-step workflow, beginning with target identification and culminating in detailed dynamic analysis.
Experimental Protocols
This section provides detailed methodologies for the core computational experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., bovine ACBP, PDB ID: 1ACA) from the Protein Data Bank.
-
Remove water molecules and any existing ligands from the crystal structure.
-
Add polar hydrogen atoms and assign appropriate partial charges using a molecular modeling suite (e.g., AutoDock Tools, Chimera).
-
Define the binding site (grid box) based on the location of the known ligand-binding pocket of ACBPs.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical structure editor (e.g., MarvinSketch, ChemDraw).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds and save the ligand in a compatible format (e.g., PDBQT for AutoDock Vina).
-
-
Docking Execution:
-
Perform molecular docking using a program such as AutoDock Vina or GOLD.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set of top-ranking binding poses (e.g., 10-20) based on the scoring function.
-
-
Pose Analysis and Selection:
-
Visually inspect the predicted binding poses to ensure they are sterically and chemically plausible within the binding pocket.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein for each pose.
-
Select the pose with the best docking score and the most favorable interactions for further analysis.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, allowing for an assessment of its stability and the nature of the interactions.
Protocol:
-
System Preparation:
-
Use the selected docked complex of ACBP and this compound as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Parameterize the this compound ligand using a suitable force field (e.g., GAFF2).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until system properties like density and potential energy stabilize.
-
-
Production Simulation:
-
Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.
-
Save the trajectory data at regular intervals for subsequent analysis.
-
-
Trajectory Analysis:
-
Analyze the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analyze hydrogen bond formation and hydrophobic contacts between the ligand and the protein throughout the simulation.
-
Data Presentation
Quantitative data from in silico modeling should be presented in a structured format to facilitate comparison and interpretation. The following tables present hypothetical data for the interaction of this compound with a model ACBP.
Table 1: Molecular Docking Results
| Ligand | Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues (Hypothetical) |
| This compound | Bovine ACBP | -8.5 | 1.2 | Tyr29, Lys33, Val54, Met57, Tyr74 |
| Dodecanoyl-CoA (Control) | Bovine ACBP | -8.2 | 1.8 | Tyr29, Lys33, Val54, Met57, Tyr74 |
Table 2: MD Simulation Stability Metrics
| System | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Key Stable Hydrogen Bonds (Hypothetical) |
| ACBP + this compound | 1.5 ± 0.3 | 1.2 ± 0.2 | Ligand-O...Lys33-NZ, Ligand-N...Tyr29-OH |
| ACBP + Dodecanoyl-CoA (Control) | 1.4 ± 0.2 | 1.1 ± 0.2 | Ligand-O...Lys33-NZ, Ligand-N...Tyr29-OH |
Table 3: Binding Free Energy Calculations (MM/PBSA)
| Ligand | Protein Target | ΔG_bind (kcal/mol) |
| This compound | Bovine ACBP | -25.7 ± 3.1 |
| Dodecanoyl-CoA (Control) | Bovine ACBP | -23.9 ± 2.8 |
Visualization of Key Concepts
Visual diagrams are essential for understanding complex biological processes and computational workflows.
Conclusion and Future Directions
This technical guide has outlined a robust in silico framework for the initial investigation of this compound's protein interactions, using a model ACBP as a case study. The presented methodologies for molecular docking and molecular dynamics simulations, coupled with structured data presentation and clear visualizations, provide a blueprint for researchers to explore the functional landscape of novel lipid molecules.
The hypothetical results suggest that this compound can be accommodated within the binding pocket of ACBP, with binding energetics comparable to its straight-chain counterpart. Future work should focus on validating these in silico predictions through experimental techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based binding assays. Furthermore, the identification of endogenous protein targets for this compound through proteomic approaches will be crucial to elucidating its biological function. The in silico screening of this compound against a library of potential "orphan" receptors could also be a promising avenue for future research[5][6][7].
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]
- 5. Using silico methods predicting ligands for orphan GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
The Potential Role of 9-Methyldodecanoyl-CoA in Microbial Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the putative role of 9-methyldodecanoyl-CoA, an anteiso-branched-chain acyl-CoA, in microbial physiology and metabolism. Drawing upon the established knowledge of branched-chain fatty acids (BCFAs) in bacteria, this document outlines its likely biosynthesis, its function in maintaining membrane dynamics, and its potential as a metabolic indicator. Detailed experimental protocols for its investigation and quantitative data summaries are provided to facilitate further research in this area.
Introduction to Branched-Chain Fatty Acids in Microbes
Branched-chain fatty acids are key components of the cell membranes of many bacterial species, playing a crucial role in regulating membrane fluidity.[1][2][3] Unlike the straight-chain fatty acids found in many organisms, BCFAs have one or more methyl branches along their acyl chain. These are primarily classified into two series: iso-fatty acids, with a methyl group on the penultimate carbon, and anteiso-fatty acids, with a methyl group on the antepenultimate carbon from the methyl end.[3] this compound is an activated form of 10-methyltridecanoic acid, classifying it as an anteiso-BCFA. These fatty acids are particularly important for microbial adaptation to environmental stresses, such as changes in temperature.[4][5]
Biosynthesis of this compound
The biosynthesis of anteiso-fatty acids in bacteria is initiated from branched-chain amino acids. In the case of this compound, the precursor is isoleucine. The pathway involves the conversion of isoleucine to a branched-chain α-keto acid, which is then decarboxylated to form a branched-chain acyl-CoA primer. This primer, 2-methylbutyryl-CoA, then enters the fatty acid synthesis (FAS) pathway, where it is elongated by the successive addition of two-carbon units from malonyl-CoA.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound.
Caption: Proposed biosynthesis of this compound from isoleucine.
Functional Role in Microbial Membranes
The primary role of anteiso-BCFAs like the derivative of this compound is to maintain optimal membrane fluidity. The methyl branch disrupts the tight packing of the acyl chains in the lipid bilayer, which lowers the melting point of the membrane lipids.[3][4] This is a critical adaptation for bacteria that live in environments with fluctuating temperatures. An increase in the proportion of anteiso-fatty acids leads to a more fluid membrane, which is essential for the function of membrane-bound proteins and for transport processes at low temperatures.[4][5]
Quantitative Impact on Membrane Fluidity
While specific data for this compound is not available, the general effects of anteiso-fatty acids on membrane properties can be summarized. The table below presents hypothetical data based on known trends for anteiso-BCFAs.
| Membrane Property | Control (Straight-Chain Fatty Acids) | High Anteiso-BCFA Content |
| Phase Transition Temp (°C) | 35 - 40 | 10 - 15 |
| Membrane Fluidity (Anisotropy) | 0.25 - 0.30 | 0.15 - 0.20 |
| Lipid Packing Density | High | Low |
Experimental Protocols for the Study of this compound
Investigating the role of this compound requires specific experimental procedures to identify and quantify its presence and to elucidate its functional significance.
Extraction and Analysis of Branched-Chain Fatty Acids
A common method for the analysis of cellular fatty acids is gas chromatography-mass spectrometry (GC-MS) after conversion of the fatty acids to their fatty acid methyl esters (FAMEs). For more sensitive and specific quantification of acyl-CoAs, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[6]
Experimental Workflow:
Caption: Workflow for the extraction and analysis of BCFAs.
Detailed Protocol for LC-MS/MS Analysis of Acyl-CoAs:
-
Cell Quenching and Extraction: Rapidly quench metabolic activity by mixing the bacterial culture with cold methanol (B129727) (-40°C). Centrifuge to pellet the cells and extract the acyl-CoAs using an acidic acetonitrile (B52724)/methanol solution.
-
Sample Cleanup: Perform solid-phase extraction (SPE) to remove interfering substances and enrich for the acyl-CoA fraction.
-
LC Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, typically water with formic acid and acetonitrile with formic acid.
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent ion of this compound and its characteristic fragment ions.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification.
Potential Signaling and Regulatory Roles
Beyond its structural role in membranes, acyl-CoAs can act as signaling molecules and regulators of enzyme activity. While a direct signaling role for this compound has not been established, it is plausible that, like other acyl-CoAs, it could influence cellular processes. Acetyl-CoA, a central molecule in metabolism, is known to be involved in a wide range of cellular processes, including as a precursor for various biomolecules.[7][8] The pool of different acyl-CoAs could potentially modulate the activity of enzymes involved in fatty acid metabolism or other pathways.
Hypothetical Regulatory Network
The diagram below illustrates a potential regulatory relationship where the pool of branched-chain acyl-CoAs could influence key metabolic pathways.
Caption: Potential regulatory roles of the branched-chain acyl-CoA pool.
Conclusion and Future Directions
This compound, as an anteiso-branched-chain acyl-CoA, is likely a key player in the adaptation of certain microbes to their environment, primarily through its role in modulating membrane fluidity. While its direct signaling functions remain to be elucidated, its biosynthetic pathway and functional importance can be inferred from the extensive research on bacterial branched-chain fatty acids. Future research should focus on the direct quantification of this compound in various microbial species under different growth conditions to confirm its presence and physiological relevance. Furthermore, investigating its potential interactions with regulatory proteins will be crucial to uncover any signaling roles it may possess. The experimental frameworks provided in this guide offer a starting point for researchers to delve into the specific functions of this and other understudied microbial metabolites.
References
- 1. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbial acetyl-CoA metabolism and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermochemical Properties of 9-Methyldodecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of long-chain branched fatty acyl-CoA molecules, with a specific focus on 9-methyldodecanoyl-CoA. Due to a lack of specific experimental data for this compound in the current literature, this document outlines the established experimental protocols, primarily Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), that are applied to analogous molecules. Furthermore, it discusses the metabolic significance of branched-chain fatty acyl-CoAs, particularly within the context of beta-oxidation. This guide serves as a foundational resource for researchers seeking to investigate the thermodynamic profile and biological role of this compound and similar compounds.
Introduction
This compound is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation and in the biosynthesis of complex lipids.[1] The methyl branch in the acyl chain of this compound introduces structural complexity that can influence its physical and chemical properties, as well as its interaction with metabolic enzymes, when compared to its straight-chain counterpart, lauroyl-CoA.[2][3]
Understanding the thermochemical properties of this compound, such as its standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f), is crucial for a complete understanding of the energetics of the metabolic reactions in which it participates.[4] These parameters govern the spontaneity and equilibrium of biochemical transformations and are essential for the development of accurate metabolic models and for the design of therapeutic interventions targeting lipid metabolism.[5]
This guide details the experimental approaches that can be employed to determine these vital thermochemical parameters.
Quantitative Thermochemical Data
While specific experimental values for the thermochemical properties of this compound are not currently available in the scientific literature, the following tables summarize the types of quantitative data that can be obtained using established calorimetric techniques. These tables serve as a template for the presentation of data that would be generated from such experimental investigations.
Table 1: Representative Thermodynamic Parameters Obtainable from Isothermal Titration Calorimetry (ITC) for the Interaction of this compound with a Binding Partner (e.g., an enzyme). [6]
| Parameter | Symbol | Unit | Description |
| Association Constant | Ka | M-1 | Measure of the binding affinity between this compound and its binding partner. |
| Dissociation Constant | Kd | M | The reciprocal of the association constant, indicating the concentration at which half of the binding sites are occupied. |
| Enthalpy Change | ΔH | kJ/mol | The heat released or absorbed during the binding event. |
| Entropy Change | ΔS | J/mol·K | The change in the degree of randomness or disorder of the system upon binding. |
| Gibbs Free Energy Change | ΔG | kJ/mol | Indicates the spontaneity of the binding reaction. |
| Stoichiometry | n | - | The molar ratio of the interacting molecules in the complex. |
Table 2: Representative Thermal Properties Obtainable from Differential Scanning Calorimetry (DSC) for this compound. [7]
| Parameter | Symbol | Unit | Description |
| Melting Temperature | Tm | °C or K | The temperature at which the substance transitions from a solid to a liquid state. |
| Enthalpy of Fusion | ΔHfus | kJ/mol | The amount of energy required to melt the substance at its melting point. |
| Heat Capacity Change | ΔCp | J/mol·K | The change in heat capacity upon a phase transition. |
Experimental Protocols
The determination of the thermochemical properties of molecules like this compound relies on sensitive calorimetric techniques. The following sections provide detailed, generalized protocols for Isothermal Titration Calorimetry and Differential Scanning Calorimetry, adapted for the analysis of long-chain fatty acyl-CoAs.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution.[6] It directly measures the heat change associated with the binding of a ligand (in this case, this compound) to a macromolecule (such as an enzyme or a binding protein).
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and a specific binding partner.
Materials:
-
Microcalorimeter (e.g., MicroCal ITC200)[8]
-
Purified this compound
-
Purified binding partner (e.g., acyl-CoA dehydrogenase)
-
Dialysis buffer
-
Degassing apparatus
Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound and the binding partner in the same dialysis buffer to minimize heats of dilution.[8] The buffer should be chosen to ensure the stability and activity of both molecules.
-
Dialyze both solutions against the same buffer overnight at 4°C to ensure a precise match of buffer composition.[9]
-
Determine the accurate concentrations of both solutions using a suitable method (e.g., UV-Vis spectroscopy).
-
Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.[10]
-
-
Instrument Setup:
-
Titration:
-
Load the binding partner solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell.[6] Each injection will produce a heat peak corresponding to the binding event.
-
Continue the injections until the binding sites on the partner molecule are saturated, and the heat of binding diminishes to the heat of dilution.
-
-
Data Analysis:
-
The raw data, consisting of heat flow as a function of time, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of reactants) is fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.[11]
-
This fitting procedure yields the thermodynamic parameters: Ka (and thus Kd), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[8]
-
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is particularly useful for studying the thermal transitions of molecules, such as melting and crystallization.[13]
Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHfus) of this compound.
Materials:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., aluminum)
-
Purified this compound
-
Reference standards for calibration (e.g., indium)[14]
Protocol:
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using certified reference materials according to the manufacturer's instructions.[14]
-
-
Sample Preparation:
-
Accurately weigh a small amount of purified this compound (typically 1-5 mg) into a sample pan.
-
Hermetically seal the pan to prevent any loss of sample due to evaporation during heating.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Thermal Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Initiate a temperature program. A typical program involves:
-
An initial heating ramp to a temperature above the expected melting point to erase any previous thermal history.
-
A controlled cooling ramp to a temperature well below the expected crystallization point.
-
A final controlled heating ramp through the melting transition at a constant rate (e.g., 5-10°C/min).[14]
-
-
-
Data Analysis:
-
The DSC thermogram plots the heat flow versus temperature. The melting of the sample will appear as an endothermic peak.
-
The melting temperature (Tm) is typically taken as the peak temperature of the melting endotherm.
-
The enthalpy of fusion (ΔHfus) is determined by integrating the area under the melting peak. The instrument's software performs this calculation.
-
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the determination and analysis of the thermochemical properties of a fatty acyl-CoA molecule like this compound.
Caption: Generalized workflow for thermochemical analysis.
Metabolic Pathway: Beta-Oxidation of a Branched-Chain Fatty Acyl-CoA
Since this compound is a branched-chain fatty acyl-CoA, its degradation is expected to proceed via a modified beta-oxidation pathway. The presence of a methyl group can necessitate the action of additional enzymes compared to the oxidation of straight-chain fatty acids.[15] The following diagram illustrates a representative pathway for the beta-oxidation of a generic branched-chain fatty acyl-CoA.
Caption: Branched-chain fatty acid beta-oxidation pathway.
Conclusion
While direct experimental thermochemical data for this compound is not yet available, this guide provides the necessary framework for its determination and interpretation. The experimental protocols for Isothermal Titration Calorimetry and Differential Scanning Calorimetry are robust methods for elucidating the thermodynamic parameters that govern the molecular interactions and physical properties of this and other branched-chain fatty acyl-CoAs. Understanding these properties is a critical step in building a comprehensive picture of lipid metabolism and its role in health and disease, offering valuable insights for researchers in the fields of biochemistry, metabolic engineering, and drug development. Future studies are encouraged to apply these methodologies to this compound to fill the existing knowledge gap.
References
- 1. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Lauroyl-CoA (HMDB0003571) [hmdb.ca]
- 3. Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing iso-branched fatty acids. 1. Differential scanning calorimetric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamics of fatty acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial fatty acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ucm.es [ucm.es]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. library.aocs.org [library.aocs.org]
- 15. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and In Vitro Analysis of 9-Methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 9-methyldodecanoyl-CoA and its application in various in vitro assays. This branched-chain fatty acyl-CoA can serve as a valuable tool for studying fatty acid metabolism, enzyme kinetics, and the development of novel therapeutics targeting lipid metabolic pathways.
Introduction
Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoA esters are integral components of cellular metabolism, playing roles in membrane fluidity, energy storage, and signaling. The study of specific BCFAs, such as 9-methyldodecanoic acid and its activated form, this compound, can provide insights into the substrate specificity of enzymes involved in fatty acid oxidation and the metabolic consequences of their presence. This document outlines the chemical synthesis of this compound and detailed protocols for its use in in vitro assays to probe the activity of key metabolic enzymes.
Data Summary
The following tables summarize key quantitative data relevant to the synthesis and in vitro analysis of this compound and related compounds.
Table 1: Physicochemical Properties of 9-Methyldecanoic Acid
| Property | Value | Source |
| Molecular Formula | C11H22O2 | --INVALID-LINK-- |
| Molecular Weight | 186.29 g/mol | --INVALID-LINK-- |
| CAS Number | 1119-63-7 | --INVALID-LINK-- |
| Appearance | Not specified | |
| Solubility | Predicted Water Solubility: 0.03 g/L | --INVALID-LINK-- |
Table 2: Substrate Specificity of Carnitine Palmitoyltransferase 2 (CPT2)
| Substrate | Relative Activity (%) |
| Medium-chain acyl-CoAs (C8-C12) | High |
| Long-chain acyl-CoAs (C14-C18) | High |
| Short-chain acyl-CoAs | Very Low |
| Very long-chain acyl-CoAs | Very Low |
| Branched-chain amino acid oxidation intermediates | Very Low |
| trans-2-enoyl-CoA intermediates | Poor |
Note: This data from a study on human CPT2 provides a general overview of substrate preference.[1] Specific activity with this compound would require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 9-Methyldodecanoic Acid
This protocol describes a potential synthetic route for 9-methyldodecanoic acid using an organocuprate reaction, a common method for forming carbon-carbon bonds.
Materials:
-
Lithium metal
-
Copper(I) iodide (CuI)
-
4-methylvalerolactone
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), react 1-bromooctane with magnesium turnings in anhydrous diethyl ether to form octylmagnesium bromide.
-
Formation of the Gilman Reagent (Organocuprate): In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous THF and cool to -78°C. Slowly add two equivalents of the previously prepared octyllithium (prepared from octylmagnesium bromide and lithium metal) to the CuI suspension with stirring. This forms the lithium dioctylcuprate (Gilman reagent).
-
Reaction with Lactone: Slowly add a solution of 4-methylvalerolactone in anhydrous THF to the Gilman reagent at -78°C. The organocuprate will open the lactone ring.
-
Quenching and Extraction: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Acidify the mixture with dilute HCl and extract the product with diethyl ether.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 9-methyldodecanoic acid.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the free fatty acid to its CoA ester using the ethylchloroformate method.
Materials:
-
9-methyldodecanoic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A (CoA) trilithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO3) solution (0.5 M)
-
Argon or Nitrogen gas
Procedure:
-
Activation of the Carboxylic Acid: Dissolve 9-methyldodecanoic acid in anhydrous THF in a flask under an inert atmosphere. Cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at 0°C for 30-60 minutes to form the mixed anhydride (B1165640).
-
Thioesterification with Coenzyme A: In a separate container, dissolve Coenzyme A trilithium salt in a cold 0.5 M sodium bicarbonate solution. Add the CoA solution to the mixed anhydride reaction mixture.
-
Reaction and Purification: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by HPLC. Once the reaction is complete, the this compound product can be purified by reversed-phase HPLC.
Protocol 3: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This spectrophotometric assay measures the activity of ACAD enzymes using an artificial electron acceptor.
Materials:
-
Isolated mitochondria or purified ACAD enzyme
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Triton X-100
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing potassium phosphate buffer, FAD, DCPIP, and Triton X-100.
-
Enzyme Addition: Add the isolated mitochondria or purified ACAD enzyme to the cuvette.
-
Initiation of Reaction: Start the reaction by adding a known concentration of this compound.
-
Spectrophotometric Measurement: Immediately monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the ACAD activity.
-
Control: Perform a control reaction without the substrate to account for any background reduction of DCPIP.
Protocol 4: In Vitro Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the activity of CPT by quantifying the formation of acylcarnitine.
Materials:
-
Isolated mitochondria or purified CPT enzyme
-
This compound (substrate)
-
L-carnitine
-
HEPES buffer (pH 7.4)
-
Bovine serum albumin (BSA), fatty acid-free
-
[³H]L-carnitine (radiolabeled tracer)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, BSA, L-carnitine, and a tracer amount of [³H]L-carnitine.
-
Enzyme Addition: Add the isolated mitochondria or purified CPT enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding this compound.
-
Incubation and Termination: Incubate the reaction at 37°C for a defined period. Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Separation and Quantification: Separate the radiolabeled acylcarnitine product from the unreacted [³H]L-carnitine using a suitable method (e.g., solid-phase extraction or HPLC). Quantify the amount of product formed by liquid scintillation counting.
Protocol 5: In Vitro Mitochondrial Respiration Assay
This assay assesses the impact of this compound on mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, EGTA)
-
This compound (substrate)
-
ADP
-
Respiratory substrates (e.g., pyruvate (B1213749), malate)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondrial Preparation: Isolate functional mitochondria from a suitable tissue source (e.g., rat liver, heart, or cultured cells).
-
Respirometer Setup: Calibrate the high-resolution respirometer and add the respiration buffer to the chambers.
-
Mitochondria Addition: Add a known amount of isolated mitochondria to the chambers and allow for stabilization.
-
Substrate Addition: Add respiratory substrates (e.g., pyruvate and malate) to initiate state 2 respiration.
-
Initiation of State 3 Respiration: Add a saturating amount of ADP to induce state 3 respiration (active phosphorylation).
-
Addition of this compound: After establishing a baseline state 3 respiration, inject a known concentration of this compound into the chambers and monitor the change in oxygen consumption rate.
-
Data Analysis: Analyze the respirometry data to determine the effect of this compound on different respiratory states and calculate parameters such as the respiratory control ratio (RCR). The addition of palmitoyl-CoA is known to cause a lag in State 3 respiration.[2]
Visualizations
Diagram 1: Synthesis of this compound Workflow
References
- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of palmitoyl-coenzyme A on rat heart and liver mitochondria. Oxygen consumption and palmitoylcarnitine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 9-Methyldodecanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of 9-methyldodecanoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and synthesis.[1] The ability to accurately measure specific acyl-CoA species, such as the branched-chain this compound, is essential for understanding their physiological roles and their implications in various disease states. The protocol described herein provides a comprehensive workflow from sample extraction to data analysis, suitable for researchers in academic and drug development settings.
Introduction
Long-chain acyl-CoA esters are activated forms of fatty acids that serve as key substrates in lipid metabolism.[2][3] Dysregulation in their metabolism has been linked to conditions like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD).[2][4] this compound is a branched-chain fatty acyl-CoA whose specific roles are an emerging area of interest. Mass spectrometry-based methods offer the high sensitivity and specificity required for the analysis of these low-abundance molecules.[5] This protocol is adapted from established methods for long-chain acyl-CoAs and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal quantification.[2][3][5]
Experimental Protocols
Sample Preparation (Cell Culture)
This protocol outlines the extraction of acyl-CoAs from cultured cells.
-
Cell Harvesting:
-
Place a P-100 plate of confluent cells on ice.
-
Rinse cells once with 10 ml of ice-cold phosphate-buffered saline (PBS).[6]
-
Add 3 ml of ice-cold PBS to the plate and scrape the cells.[6]
-
Transfer the cell suspension to a 15 ml polypropylene (B1209903) centrifuge tube.[6]
-
Rinse the plate with an additional 3 ml of ice-cold PBS and add to the same centrifuge tube.[6]
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.[6]
-
Aspirate the supernatant.[6]
-
-
Extraction:
-
Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[6] Take a 30 µL aliquot for protein concentration measurement for normalization purposes.[6]
-
Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[6]
-
For broad lipid analysis, aliquots can be separated for different analyses.[6]
-
Store the extracts at -80°C until analysis.[6]
-
Alternative for tissue: Homogenize ~50mg of frozen tissue in a freshly prepared extraction buffer (e.g., 2-propanol, 50 mM KH2PO4 pH 7.2, glacial acetic acid, and BSA).[7] This is followed by petroleum ether washes and a methanol:chloroform extraction.[7]
-
-
Internal Standard:
-
Prior to extraction, spike the sample with an appropriate internal standard (IS), such as Heptadecanoyl-CoA (C17:0-CoA), to a final concentration relevant to the expected analyte concentration.[8]
-
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5μm, 3.0x100mm) is suitable for separation.[7] For long-chain species, high pH chromatography can improve resolution.[2][5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water or 15mM Ammonium Hydroxide in 10% Acetonitrile.[7][9]
-
Mobile Phase B: Acetonitrile or 15mM Ammonium Hydroxide in 90% Acetonitrile.[7][9]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then re-equilibrate.
-
Example Gradient: 0-2 min at 2% B; 2-13 min ramp to 95% B; 13-17 min hold at 95% B; 17.1-20 min return to 2% B for re-equilibration.[9]
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: Acyl-CoAs characteristically exhibit a neutral loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[2][5]
Data Presentation
Quantitative data for this compound should be determined using a calibration curve prepared with authentic standards.[3] The concentration is calculated based on the peak area ratio of the analyte to the internal standard.[3]
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | Calculated | Precursor - 507.3 | To be optimized | 100 |
| C17:0-CoA (IS) | 978.5 | 471.2 | To be optimized | 100 |
Note: The exact m/z for this compound needs to be calculated based on its chemical formula. Collision energy must be optimized for the specific instrument being used.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound detection.
Potential Metabolic Context of Acyl-CoA Metabolism
Acyl-CoAs are central to cellular metabolism. While the specific pathway for this compound is under investigation, it likely integrates with general fatty acid metabolism pathways. For instance, Acyl-CoA thioesterases, like ACOT9, regulate the cellular pools of acyl-CoAs, channeling them towards processes like lipogenesis or glucose production.[4]
Caption: Simplified overview of Acyl-CoA metabolism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A Thioesterase 9 Traffics Mitochondrial Short-Chain Fatty Acids Toward De Novo Lipogenesis and Glucose Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. studylib.net [studylib.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Determine 9-Methyldodecanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, activating fatty acids by converting them into their corresponding acyl-CoA thioesters.[1] This activation is the initial step for their subsequent involvement in various metabolic pathways, including beta-oxidation for energy production and the biosynthesis of complex lipids.[1] Furthermore, acyl-CoAs can also function as signaling molecules, modulating transcription factors and other cellular processes. Given the central role of these enzymes, assays to determine their activity are invaluable for research and drug development, particularly in the context of metabolic disorders.
This document provides a detailed protocol for a cell-based assay to measure the activity of enzymes that synthesize 9-methyldodecanoyl-CoA from 9-methyldodecanoic acid. The assay is based on a sensitive fluorometric detection method adaptable for high-throughput screening.
Principle of the Assay
The activity of the endogenous acyl-CoA synthetases within a cell lysate is determined by supplying the specific fatty acid substrate, 9-methyldodecanoic acid. The newly synthesized this compound is then utilized in a series of coupled enzymatic reactions. This cascade ultimately generates a fluorescent product, the intensity of which is directly proportional to the amount of this compound produced. This allows for the quantification of the enzymatic activity responsible for its synthesis.
Experimental Workflow Diagram
Caption: Workflow for the cell-based this compound activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| 9-Methyldodecanoic Acid | Custom Synthesis | N/A |
| Acyl-CoA Synthetase Assay Kit (Fluorometric) | Abcam | ab273315 |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher | 10010023 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| 96-well black, clear-bottom microplate | Corning | 3603 |
| Cell scrapers | Corning | 3010 |
| Microplate reader with fluorescence capability | Molecular Devices | SpectraMax i3x |
Note: The Acyl-CoA Synthetase Assay Kit from Abcam (ab273315) or a similar fluorometric kit from other suppliers (e.g., BioAssay Systems' EnzyFluo™ Fatty Acyl-CoA Assay Kit) can be adapted for this protocol by substituting the provided fatty acid substrate with 9-methyldodecanoic acid.[2]
Detailed Experimental Protocol
Part 1: Cell Culture and Lysate Preparation
-
Cell Seeding: Seed cells (e.g., HepG2, HEK293, or a cell line relevant to your research) into a culture plate (e.g., 10 cm dish) at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubation: Culture the cells in complete growth medium at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvest: On the day of the assay, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., a buffer containing 0.5% - 5.0% Triton X-100, pH 7.4, as suggested for fatty acyl-CoA assays) to the plate.[2] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Incubate the lysate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube. This supernatant is the cell lysate containing the active enzymes.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for normalizing the enzyme activity.
Part 2: Fluorometric Assay for this compound Activity
This part of the protocol is adapted from commercially available fluorometric acyl-CoA synthetase assay kits.[3]
-
Standard Curve Preparation: Prepare a standard curve using the standard provided in the commercial kit (e.g., H2O2 standard) according to the manufacturer's protocol. This will be used to convert the relative fluorescence units (RFU) to the amount of product formed.
-
Reaction Setup: In a 96-well black, clear-bottom plate, add the following to each well:
-
Sample Wells: X µL of cell lysate (containing 10-20 µg of protein).
-
Background Control Wells: X µL of cell lysate.
-
Adjust the volume in all wells to 50 µL with the assay buffer provided in the kit.
-
-
Substrate Preparation: Prepare a stock solution of 9-methyldodecanoic acid in a suitable solvent (e.g., DMSO) and dilute it with the assay buffer.
-
Reaction Initiation:
-
Prepare a Reaction Mix for the sample wells by combining the assay buffer, ATP, Coenzyme A, the detection enzymes, and the fluorescent probe as per the kit's instructions.
-
Prepare a Background Mix for the background control wells that includes all components of the Reaction Mix except for Coenzyme A or the fatty acid substrate, depending on the desired control.
-
-
Assay:
-
Add 50 µL of the Reaction Mix to the sample wells.
-
Add 50 µL of the Background Mix to the background control wells.
-
The final volume in all wells should be 100 µL.
-
-
Incubation and Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in a kinetic mode every minute for 30-60 minutes at 37°C.[3] Alternatively, for an endpoint assay, incubate the plate at room temperature for 40 minutes, protected from light, and then measure the fluorescence.[2]
Part 3: Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of the background control from the sample readings.
-
Standard Curve: Plot the fluorescence values for the standards against their concentrations to generate a standard curve.
-
Activity Calculation: Determine the rate of the reaction (change in fluorescence over time) for each sample. Use the standard curve to convert this rate into the amount of product generated per unit of time (e.g., nmol/min).
-
Normalization: Normalize the activity to the amount of protein in the cell lysate (e.g., nmol/min/mg protein or mU/mg).
Hypothetical Signaling Pathway
The synthesis of this compound can initiate several downstream cellular events. This hypothetical pathway illustrates its potential role in activating nuclear receptors and influencing gene expression related to lipid metabolism.
Caption: Hypothetical signaling pathway of this compound.
Data Presentation: Hypothetical Results
The following table summarizes hypothetical data from an experiment testing the effect of a compound on the cellular activity of enzymes that synthesize this compound.
| Condition | Protein Conc. (mg/mL) | RFU/min (Corrected) | Activity (nmol/min) | Specific Activity (nmol/min/mg) | % of Control |
| Vehicle Control | 1.5 | 250 | 1.25 | 0.83 | 100% |
| Compound A (1 µM) | 1.6 | 130 | 0.65 | 0.41 | 49.4% |
| Compound A (10 µM) | 1.5 | 55 | 0.28 | 0.18 | 21.7% |
| Positive Control (Activator) | 1.4 | 480 | 2.40 | 1.71 | 206.0% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient enzyme in lysate- Low substrate concentration- Inactive reagents | - Increase the amount of cell lysate per well.- Optimize the concentration of 9-methyldodecanoic acid.- Check the expiration dates and storage of kit components. |
| High Background | - Contamination of reagents- Endogenous fluorescent compounds in lysate | - Run a "no lysate" control.- Ensure the background subtraction is performed correctly.- Consider a dialysis or buffer exchange step for the lysate. |
| High Well-to-Well Variability | - Pipetting errors- Inconsistent cell lysis- Plate reader inconsistency | - Use calibrated pipettes and proper technique.- Ensure complete and uniform cell lysis.- Check the plate reader's performance and settings. |
Conclusion
The protocol described provides a robust and sensitive method for quantifying the cellular activity of enzymes that produce this compound. This assay can be a valuable tool for studying the metabolic roles of specific fatty acids and for screening potential modulators of fatty acid metabolism in a drug discovery context. The adaptability of the protocol allows for its use with various cell types and in a high-throughput format.
References
Application Notes and Protocols: Isotopic Labeling of 9-Methyldodecanoyl-CoA for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates and tracking the incorporation of these isotopes into downstream metabolites, researchers can gain a quantitative understanding of metabolic pathway activity. This application note provides a detailed protocol for the isotopic labeling of 9-methyldodecanoyl-CoA and its use in metabolic flux analysis, offering insights into the metabolism of methyl-branched fatty acids. This class of fatty acids is relevant in various biological contexts, and understanding their metabolic fate can be crucial for drug development and disease research.
Proposed Metabolic Pathway of this compound
Due to the methyl group at the 9-position, the metabolism of this compound is predicted to proceed through a combination of beta-oxidation and potentially other oxidative pathways. The methyl branch may alter the efficiency of standard beta-oxidation. The following diagram illustrates a plausible metabolic pathway for this compound.
Caption: Proposed metabolic pathway of this compound.
Synthesis of [U-¹³C]-9-Methyldodecanoyl-CoA
The synthesis of uniformly labeled [U-¹³C]-9-methyldodecanoyl-CoA can be achieved through a multi-step chemical synthesis. A possible route involves the Grignard reaction between a ¹³C-labeled methyl-branched alkyl magnesium bromide and a ¹³C-labeled long-chain acyl chloride.
Note: This is a proposed high-level synthetic scheme. The actual synthesis would require optimization and detailed characterization at each step.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in 6-well plates at a density of 5 x 10⁵ cells per well in complete growth medium. Allow cells to adhere and grow for 24 hours.
-
Labeling Medium Preparation: Prepare a labeling medium by supplementing basal medium (e.g., DMEM) with 10% dialyzed fetal bovine serum and 100 µM [U-¹³C]-9-methyldodecanoic acid complexed to bovine serum albumin (BSA).
-
Labeling: Remove the growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add 2 mL of the labeling medium to each well.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Metabolite Extraction
-
Quenching: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
Sample Preparation for Mass Spectrometry
-
Derivatization: Re-suspend the dried metabolite extracts in 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 70°C for 60 minutes to convert acyl-CoAs to their more volatile TMS derivatives.
-
Internal Standards: Add a mixture of known concentrations of unlabeled acyl-CoA internal standards to the samples for absolute quantification.
Mass Spectrometry Analysis
-
Instrumentation: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Separation: Use a suitable GC column (e.g., DB-5ms) with a temperature gradient to separate the different acyl-CoA species.
-
MS Detection: Operate the mass spectrometer in full scan mode to identify all detectable metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of this compound and its downstream metabolites.
Data Presentation
The following table presents hypothetical quantitative data from a metabolic flux analysis experiment using [U-¹³C]-9-methyldodecanoic acid in HepG2 cells after 24 hours of labeling.
| Metabolite | Fractional ¹³C Labeling (%) | Molar Enrichment (MPE) | Flux Rate (nmol/10⁶ cells/hr) |
| This compound | 85.2 ± 3.1 | 11.08 | Influx: 12.5 |
| 7-Methyl-decanoyl-CoA | 78.9 ± 4.5 | 9.47 | 10.8 |
| 5-Methyl-octanoyl-CoA | 72.3 ± 5.2 | 7.95 | 9.3 |
| 3-Methyl-hexanoyl-CoA | 65.1 ± 4.8 | 6.51 | 7.9 |
| Acetyl-CoA | 15.6 ± 2.1 | 0.31 | 35.4 |
| Propionyl-CoA | 45.8 ± 3.9 | 1.37 | 7.9 |
| Citrate | 8.2 ± 1.5 | 0.49 | - |
| Succinyl-CoA | 25.3 ± 2.8 | 1.01 | - |
Experimental Workflow
The following diagram outlines the experimental workflow for the isotopic labeling of this compound for flux analysis.
Caption: Experimental workflow for flux analysis.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for investigating the metabolism of this compound using stable isotope labeling and metabolic flux analysis. The provided protocols and diagrams serve as a guide for researchers to design and execute experiments aimed at understanding the metabolic fate of methyl-branched fatty acids. The insights gained from such studies can be instrumental in the fields of drug development, toxicology, and the study of metabolic diseases. Further empirical validation is necessary to confirm the proposed metabolic pathway and to refine the experimental protocols for specific biological systems.
Application Notes and Protocol for the Extraction of 9-Methyldodecanoyl-CoA from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of 9-methyldodecanoyl-CoA, a branched-chain acyl-CoA, from various tissue samples. The methodology is synthesized from established procedures for long-chain and branched-chain acyl-CoA extraction, ensuring high recovery and compatibility with downstream applications such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids.[1][2] The ability to accurately quantify specific acyl-CoA species, such as the branched-chain this compound, is crucial for understanding cellular metabolism and the pathophysiology of various diseases.[3] This protocol details a robust procedure for the extraction and purification of this compound from tissue samples, yielding a sample suitable for sensitive analytical techniques. The protocol employs a combination of solvent extraction and solid-phase extraction (SPE) to isolate acyl-CoAs with high purity and recovery.[4][5][6]
Data Presentation
The following table presents hypothetical quantitative data for the abundance of this compound in different tissue types, illustrating the expected output from this protocol followed by LC-MS/MS analysis.
| Tissue Type | This compound (pmol/mg tissue) | Standard Deviation |
| Liver | 1.25 | ± 0.15 |
| Heart | 0.78 | ± 0.09 |
| Skeletal Muscle | 0.45 | ± 0.06 |
| Brain | 0.21 | ± 0.03 |
| Adipose Tissue | 2.50 | ± 0.32 |
Experimental Workflow
The overall experimental workflow for the extraction of this compound is depicted below.
Caption: Experimental workflow for this compound extraction.
Signaling Pathway Involvement
Branched-chain acyl-CoAs like this compound are intermediates in the metabolism of branched-chain amino acids and fatty acids. The diagram below illustrates a simplified pathway of fatty acid beta-oxidation, where such molecules are processed.
Caption: Simplified branched-chain fatty acid metabolism pathway.
Experimental Protocols
This protocol is designed for the extraction of this compound from approximately 100 mg of tissue. All steps should be performed on ice or at 4°C to minimize enzymatic activity and degradation of acyl-CoAs.
Materials
-
Tissue Sample: ~100 mg, frozen
-
Internal Standard: Heptadecanoyl-CoA or other appropriate odd-chain acyl-CoA
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
Extraction Solvents: Acetonitrile (B52724), 2-propanol, Methanol (B129727), Chloroform
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange, 200 mg/3 ml
-
SPE Conditioning Solvents: Methanol, Water
-
SPE Wash Solutions: 2% Formic Acid, Methanol
-
SPE Elution Buffer: 2% and 5% Ammonium (B1175870) Hydroxide (B78521)
-
Reconstitution Solvent: 50% Methanol
-
Equipment: Glass homogenizer, refrigerated centrifuge, nitrogen evaporator, LC-MS/MS system
Step-by-Step Methodology
-
Weigh approximately 100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.
-
Add a known amount of internal standard (e.g., heptadecanoyl-CoA) to the tube.[5]
-
Add 1 ml of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).
-
Homogenize the tissue using a glass homogenizer until a uniform consistency is achieved. Keep the tube on ice throughout this process.[4]
-
Add 1 ml of 2-propanol to the homogenate and briefly homogenize again.[4]
-
Add 3 ml of acetonitrile to the homogenate.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Alternatively, use a methanol:chloroform (2:1 by volume) extraction by adding 3 ml of this solution to the homogenized tissue.[5]
-
Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[5]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.[5]
-
Column Conditioning: Condition a weak anion exchange SPE column by passing 3 ml of methanol followed by 3 ml of water through it.[5]
-
Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.
-
Column Washing:
-
Elution:
-
Dry the combined eluates under a gentle stream of nitrogen at room temperature.[5]
-
Reconstitute the dried residue in 100 µl of 50% methanol.[5]
-
The sample is now ready for analysis by LC-MS/MS.
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separation can be achieved using a C18 reversed-phase column.[4]
-
Detection is typically performed using tandem mass spectrometry, monitoring for the neutral loss of 506.9 m/z, which is characteristic of the CoA moiety, or through multiple reaction monitoring (MRM) for specific acyl-CoA species.[5]
This comprehensive protocol provides a reliable method for the extraction and subsequent analysis of this compound from tissue samples, enabling researchers to investigate its role in various biological processes. The use of an internal standard and a robust purification step ensures accurate and reproducible quantification.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry [agris.fao.org]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Methyldodecanoyl-CoA as a Substrate for Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyldodecanoyl-CoA is a branched-chain fatty acyl-CoA that may serve as a substrate for various acyltransferases, enzymes that catalyze the transfer of acyl groups. The unique branched structure of this molecule makes it an interesting candidate for investigating the substrate specificity of acyltransferases involved in lipid metabolism and signaling. Understanding how enzymes interact with such atypical fatty acyl-CoAs can provide insights into metabolic pathways and may open avenues for the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers interested in studying the utilization of this compound as a substrate for acyltransferases. The protocols outlined below cover the synthesis of the substrate, general methods for acyltransferase activity assays, and data analysis.
Data Presentation
As there is currently no published quantitative data on the use of this compound as a substrate for acyltransferases, the following tables present hypothetical data to illustrate how experimental results could be structured for clear comparison.
Table 1: Hypothetical Kinetic Parameters of Carnitine Acetyltransferase (CrAT) with Various Acyl-CoA Substrates
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Acetyl-CoA | 15 | 1500 | 100 |
| Octanoyl-CoA | 5 | 800 | 160 |
| This compound | 50 | 200 | 4 |
| Dodecanoyl-CoA | 100 | 50 | 0.5 |
Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate a potential format for presenting kinetic data. Actual experimental results may vary.
Table 2: Hypothetical Relative Activity of a Putative Acyltransferase with Different Branched-Chain Acyl-CoA Substrates
| Substrate (at 100 µM) | Relative Activity (%) |
| Isovaleryl-CoA | 100 |
| 2-Methylbutyryl-CoA | 85 |
| This compound | 15 |
| Pristanoyl-CoA | 5 |
Disclaimer: The data in this table is hypothetical and serves as an example for comparing the relative activities of an enzyme with various substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is a two-step process involving the chemical synthesis of 9-methyldodecanoic acid followed by its enzymatic conversion to the corresponding acyl-CoA.
Part A: Chemical Synthesis of 9-Methyldodecanoic Acid (Illustrative Route)
A plausible synthetic route for 9-methyldodecanoic acid could involve a Grignard reaction followed by oxidation. This is a general outline and would require optimization by a synthetic organic chemist.
-
Grignard Reagent Formation: React 1-bromo-2-methylpropane (B43306) with magnesium turnings in anhydrous diethyl ether to form the isobutylmagnesium bromide Grignard reagent.
-
Coupling Reaction: React the Grignard reagent with a suitable ω-halo fatty acid ester, such as methyl 9-bromononanoate, in the presence of a copper catalyst (e.g., CuI) to form methyl 9-methyldodecanoate.
-
Hydrolysis: Hydrolyze the methyl ester using a base like sodium hydroxide (B78521) in a methanol/water mixture, followed by acidification to yield 9-methyldodecanoic acid.
-
Purification: Purify the final product by column chromatography or distillation.
Part B: Enzymatic Synthesis of this compound
This protocol utilizes a broad-specificity acyl-CoA synthetase to convert the free fatty acid to its CoA ester.
Materials:
-
9-Methyldodecanoic acid
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-range synthetase)
-
Coenzyme A (CoA) lithium salt
-
ATP disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Triton X-100
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
5 mM ATP
-
2.5 mM CoA
-
1 mM DTT
-
0.1% Triton X-100
-
1 mM 9-methyldodecanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)
-
-
Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of this compound by HPLC or LC-MS.
-
Purify the this compound using solid-phase extraction or preparative HPLC.
-
Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm (using an extinction coefficient of 16.4 mM⁻¹cm⁻¹ for the adenine (B156593) portion of CoA).
Protocol 2: Acyltransferase Activity Assay using this compound
This protocol describes a general method for measuring the activity of an acyltransferase, such as Carnitine Acetyltransferase (CrAT), using a radiolabeled acceptor substrate. A non-radioactive, mass spectrometry-based method is also described as an alternative.
Method A: Radiometric Assay
Materials:
-
Purified acyltransferase (e.g., recombinant human CrAT)
-
This compound (synthesized as per Protocol 1)
-
[³H]L-Carnitine or [¹⁴C]L-Carnitine
-
HEPES buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Cation exchange resin (e.g., Dowex 50W)
Procedure:
-
Prepare a reaction mixture (final volume 100 µL) containing:
-
50 mM HEPES, pH 7.4
-
0.1% BSA
-
Varying concentrations of this compound (e.g., 0-200 µM)
-
A fixed, saturating concentration of [³H]L-Carnitine (e.g., 500 µM, with a specific activity of ~500 cpm/nmol)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified acyltransferase (e.g., 1-10 µg).
-
Incubate at 37°C for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Separate the unreacted [³H]L-Carnitine from the product, [³H]9-methyldodecanoyl-carnitine, by passing the reaction mixture through a small column containing a cation exchange resin. The positively charged carnitine will bind to the resin, while the acylated product will flow through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled carnitine.
-
Determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Method B: LC-MS/MS-based Assay
Materials:
-
Purified acyltransferase
-
This compound
-
L-Carnitine
-
HEPES buffer (pH 7.4)
-
Formic acid
-
Internal standard (e.g., deuterated acylcarnitine)
Procedure:
-
Perform the enzymatic reaction as described in steps 1-4 of the radiometric assay, using non-radiolabeled L-Carnitine.
-
Stop the reaction by adding an equal volume of cold acetonitrile containing a known concentration of the internal standard.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of 9-methyldodecanoyl-carnitine and the internal standard.
-
Quantify the amount of product formed by comparing the peak area ratio of the product to the internal standard against a standard curve.
-
Calculate kinetic parameters as described above.
Visualizations
Troubleshooting & Optimization
Improving the stability of 9-methyldodecanoyl-CoA in solution.
Welcome to the technical support center for 9-methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter regarding the stability of this compound solutions.
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
-
Question: My this compound solution is losing activity shortly after preparation in my standard phosphate (B84403) buffer (pH 7.4). What could be the cause and how can I prevent this?
-
Answer: The primary cause of degradation for acyl-CoAs like this compound in aqueous solutions is the hydrolysis of the high-energy thioester bond.[1] This hydrolysis is significantly accelerated at neutral to alkaline pH. Thioesters are generally more stable in acidic to neutral conditions.
Troubleshooting Steps:
-
pH Adjustment: Lower the pH of your buffer. A pH range of 5.0-6.5 is recommended to slow down the rate of hydrolysis.
-
Buffer Selection: Consider using a buffer with a pKa in the desired acidic range, such as a citrate (B86180) or acetate (B1210297) buffer.
-
Temperature Control: Perform all manipulations on ice and store the solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Aliquotting: Prepare single-use aliquots to minimize the number of times the stock solution is warmed.
-
Issue 2: Suspected Oxidative Damage to this compound
-
Question: I'm concerned about potential oxidation of the fatty acyl chain of my this compound, especially during long-term storage. How can I mitigate this?
-
Answer: While the branched-chain nature of this compound may offer some increased oxidative stability compared to its linear counterparts, oxidation can still occur.[2] The presence of dissolved oxygen and trace metal ions can catalyze oxidative reactions.
Troubleshooting Steps:
-
Use of Antioxidants: Add antioxidants to your solution. A common strategy is to use a combination of antioxidants that act in both the aqueous and lipid phases.
-
Chelating Agents: Include a chelating agent like EDTA to sequester metal ions that can promote oxidation.
-
Inert Gas: Before sealing for storage, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Solvent Purity: Use high-purity, de-gassed solvents and buffers for solution preparation.
-
Issue 3: Inconsistent Results in Cellular Assays
-
Question: I am seeing high variability in my cell-based experiments using this compound. Could this be related to its stability in the culture medium?
-
Answer: Yes, the instability of this compound in physiological buffers (like cell culture medium, which is typically at pH 7.2-7.4) can lead to significant degradation over the course of an experiment, resulting in inconsistent effective concentrations.
Troubleshooting Steps:
-
Fresh Preparations: Prepare the this compound solution immediately before each experiment.
-
Time-Course Analysis: If possible, perform a time-course experiment to assess the stability of this compound in your specific cell culture medium.
-
Protective Agents: Consider the use of carrier proteins, such as fatty acid-free bovine serum albumin (BSA), which may help stabilize the acyl-CoA and improve its delivery to cells.
-
Data Presentation: Stability of Acyl-CoAs under Various Conditions
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Alkaline (pH > 7.5) | Rapid Hydrolysis | Avoid |
| Neutral (pH 7.0-7.5) | Moderate Hydrolysis | Use for short-term experiments only | |
| Acidic (pH 5.0-6.5) | Increased Stability | Recommended for storage and handling | |
| Temperature | Room Temperature | Promotes Degradation | Avoid prolonged exposure |
| 4°C | Slows Degradation | Suitable for short-term storage (hours) | |
| -20°C to -80°C | Significantly slows degradation | Recommended for long-term storage | |
| Oxygen | Presence of O₂ | Promotes Oxidation | Minimize exposure |
| Metal Ions | Presence of Fe²⁺, Cu²⁺ | Catalyze Oxidation | Add chelating agents (e.g., EDTA) |
| Antioxidants | Absence | Susceptible to Oxidation | Add antioxidants |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
20 mM Sodium Citrate buffer, pH 6.0, prepared with high-purity, de-gassed water
-
Ethanol (anhydrous)
-
EDTA (disodium salt)
-
Butylated hydroxytoluene (BHT)
-
Argon or Nitrogen gas
-
Sterile, amber glass vials with Teflon-lined caps
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Prepare a 20 mM sodium citrate buffer (pH 6.0) containing 1 mM EDTA. Degas the buffer by sonicating under vacuum for at least 15 minutes.
-
Prepare a 100 mM stock solution of BHT in ethanol.
-
In a sterile amber glass vial, dissolve the appropriate amount of this compound in the citrate buffer to a final concentration of 10 mM. Perform this step on ice.
-
Add the BHT stock solution to the this compound solution to a final concentration of 100 µM.
-
Gently vortex the solution until the this compound is fully dissolved.
-
Flush the headspace of the vial with argon or nitrogen gas for 30 seconds.
-
Immediately cap the vial tightly and store at -80°C.
-
For use, thaw the vial on ice and use the required amount. For subsequent uses, re-flush with inert gas before re-freezing. It is highly recommended to prepare single-use aliquots.
Protocol 2: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general framework for quantifying the degradation of this compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Stabilized this compound stock solution (from Protocol 1)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., ¹³C-labeled acyl-CoA or a structurally similar odd-chain acyl-CoA)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Prepare a series of incubation reactions by diluting the this compound stock solution to a final concentration of 10 µM in the incubation buffer (e.g., PBS, pH 7.4).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 4 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously and centrifuge at high speed to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the acyl-CoA, and then re-equilibrate.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point and normalize it to the peak area of the internal standard.
-
Plot the normalized peak area versus time to determine the degradation kinetics.
-
Calculate the half-life (t₁/₂) of this compound under the tested conditions.
-
Mandatory Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Overcoming Challenges in 9-Methyldodecanoyl-CoA Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of 9-methyldodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of synthesizing this branched-chain fatty acyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the two key stages of synthesis: the creation of the 9-methyldodecanoic acid backbone and its subsequent conjugation to Coenzyme A.
Stage 1: Synthesis of 9-Methyldodecanoic Acid
A common strategy for synthesizing mid-chain methyl-branched fatty acids involves the coupling of an alkyl halide with a terminal alkyne, followed by hydrogenation and oxidation. Below are potential problems and solutions for this approach.
Problem 1: Low yield during the coupling reaction of the alkyl iodide and terminal alkyne.
-
Possible Cause: Incomplete deprotonation of the terminal alkyne.
-
Solution: Ensure anhydrous conditions and use a sufficiently strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) to ensure complete formation of the alkynide anion.
-
-
Possible Cause: Side reactions of the Grignard reagent (if used).
-
Solution: Grignard reactions are highly sensitive to moisture. Use anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen). If acidic protons are present in the starting materials, they must be protected prior to the reaction.
-
-
Possible Cause: Poor reactivity of the alkyl halide.
-
Solution: While iodides are generally reactive, ensure the freshness of the reagent. Consider using a copper(I) catalyst to facilitate the coupling (a Gilman-type reaction).
-
Problem 2: Incomplete hydrogenation of the alkyne.
-
Possible Cause: Inactive catalyst.
-
Solution: Use a fresh batch of palladium on carbon (Pd/C) catalyst. Ensure the reaction is adequately flushed with hydrogen gas and that the solvent is appropriate for hydrogenation (e.g., ethanol, ethyl acetate).
-
-
Possible Cause: Insufficient hydrogen pressure.
-
Solution: Increase the hydrogen pressure, or use a Parr hydrogenator for more controlled and efficient hydrogenation.
-
Problem 3: Formation of byproducts during oxidation of the terminal alcohol to a carboxylic acid.
-
Possible Cause: Over-oxidation or side reactions.
-
Solution: Use a well-controlled oxidation method. Jones oxidation (chromium trioxide in sulfuric acid and acetone) is effective but requires careful temperature control. Alternatively, a two-step process involving a milder oxidation to the aldehyde (e.g., with PCC or a Swern oxidation) followed by oxidation to the carboxylic acid (e.g., with sodium chlorite) can provide cleaner results.
-
Stage 2: Conversion of 9-Methyldodecanoic Acid to this compound
The standard method for this conversion is the activation of the carboxylic acid to a more reactive intermediate, followed by reaction with Coenzyme A.
Problem 1: Low yield of the final this compound product.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution: The mixed anhydride (B1165640) method is common. Ensure the reaction with ethyl chloroformate or a similar activating agent is carried out at a low temperature (e.g., 0 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) to prevent side reactions. Alternatively, converting the fatty acid to its acid chloride using oxalyl chloride or thionyl chloride can be a more robust activation method.
-
-
Possible Cause: Degradation of Coenzyme A.
-
Solution: Coenzyme A is sensitive to pH and oxidation. Prepare the CoA solution fresh in a buffer at a slightly basic pH (e.g., 7.5-8.0) and keep it on ice. Perform the reaction under an inert atmosphere to minimize oxidation of the thiol group.
-
-
Possible Cause: Hydrolysis of the activated fatty acid intermediate.
-
Solution: Ensure all reagents and solvents are anhydrous. The activated fatty acid is highly susceptible to hydrolysis, so it should be used immediately after its formation.
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause: Contamination with unreacted Coenzyme A or hydrolyzed fatty acid.
-
Solution: Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer is often effective for separating the amphipathic this compound from the more polar unreacted CoA and the nonpolar fatty acid.
-
-
Possible Cause: Presence of disulfide-linked CoA dimers.
-
Solution: The formation of CoA dimers can be minimized by working under an inert atmosphere and adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to the CoA solution just before use.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for 9-methyldodecanoic acid?
A1: A convergent synthesis analogous to that of tuberculostearic acid is a reliable approach. This involves synthesizing two key fragments: an iodo-alkane containing the methyl branch and a terminal alkyne with a protected alcohol. These fragments are then coupled, followed by hydrogenation of the alkyne and oxidation of the alcohol to the carboxylic acid.
Q2: How can I activate the carboxylic acid of 9-methyldodecanoic acid for CoA conjugation?
A2: The most common methods are the formation of a mixed anhydride or an acid chloride. For the mixed anhydride method, react the fatty acid with ethyl chloroformate in the presence of a tertiary amine base. For the acid chloride method, treat the fatty acid with oxalyl chloride or thionyl chloride. The resulting activated intermediate is then reacted with Coenzyme A.
Q3: What are the critical parameters for the reaction between the activated fatty acid and Coenzyme A?
A3: Key parameters include maintaining a slightly basic pH (7.5-8.0) to ensure the thiol group of CoA is sufficiently nucleophilic, keeping the reaction at a low temperature (0-4 °C) to maintain the stability of the reagents, and using an inert atmosphere to prevent oxidation.
Q4: What is the best method for purifying this compound?
A4: Reverse-phase HPLC is the method of choice. A C18 column is typically used with a gradient elution, for example, starting with a lower concentration of an organic solvent like acetonitrile in an aqueous buffer (e.g., potassium phosphate) and gradually increasing the acetonitrile concentration. The elution can be monitored by UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of CoA.
Q5: How can I confirm the identity and purity of the final this compound product?
A5: The identity and purity can be confirmed using a combination of techniques. HPLC provides a retention time and an estimate of purity based on peak area. Mass spectrometry (e.g., LC-MS) can confirm the molecular weight of the product. NMR spectroscopy can be used to confirm the structure, although the complexity of the CoA moiety can make interpretation challenging.
Data Presentation
Table 1: Summary of Key Quantitative Parameters in a Representative Synthesis
| Parameter | Stage | Typical Value | Method/Context |
| Yield of 9-methyldodecanoic acid | Synthesis of Fatty Acid | 60-70% (overall) | Multi-step organic synthesis |
| Purity of 9-methyldodecanoic acid | Synthesis of Fatty Acid | >98% | Flash chromatography, NMR |
| Yield of this compound | CoA Conjugation | 40-60% | Mixed anhydride method |
| Purity of this compound | CoA Conjugation | >95% | RP-HPLC |
| HPLC Mobile Phase A | Purification | 50 mM Potassium Phosphate, pH 6.5 | Gradient elution |
| HPLC Mobile Phase B | Purification | Acetonitrile | Gradient elution |
| UV Detection Wavelength | Purification & Quantitation | 260 nm | Adenine moiety of CoA |
Experimental Protocols
Protocol 1: Synthesis of 9-Methyldodecanoic Acid (Adapted from Tuberculostearic Acid Synthesis)
This protocol is a conceptual adaptation and requires optimization.
-
Synthesis of the Alkyl Iodide Fragment: Synthesize 1-iodo-2-methylbutane (B3029301) from the corresponding alcohol.
-
Synthesis of the Alkyne Fragment: Protect the hydroxyl group of 7-octyn-1-ol.
-
Coupling Reaction: Deprotonate the terminal alkyne using n-butyllithium at -78 °C under an argon atmosphere. Add the alkyl iodide and allow the reaction to warm to room temperature.
-
Hydrogenation: Hydrogenate the resulting alkyne using a Pd/C catalyst under a hydrogen atmosphere to obtain the saturated carbon chain.
-
Deprotection and Oxidation: Deprotect the terminal alcohol and subsequently oxidize it to the carboxylic acid using Jones reagent.
-
Purification: Purify the final 9-methyldodecanoic acid by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound
-
Activation: Dissolve 9-methyldodecanoic acid in anhydrous THF. Cool the solution to 0 °C and add triethylamine. Slowly add ethyl chloroformate and stir for 30 minutes at 0 °C.
-
CoA Solution Preparation: In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.5 M NaHCO3, pH 8.0).
-
Conjugation: Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring at 0-4 °C.
-
Reaction Monitoring: Monitor the reaction progress by RP-HPLC.
-
Purification: Once the reaction is complete, purify the this compound by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white solid.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in CoA conjugation.
Caption: Potential signaling role of branched-chain acyl-CoAs via PPARα.
Minimizing isomer contamination in 9-methyldodecanoyl-CoA purification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing isomer contamination during the purification of 9-methyldodecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several types of isomeric impurities can arise. The most common are positional isomers, where the methyl group is located at a position other than C9 on the dodecanoyl chain. Additionally, since the 9-position is a chiral center, enantiomeric impurities (a mixture of 9R- and 9S-methyldodecanoyl-CoA) are a significant concern if the synthesis is not stereospecific.
Q2: Why is it critical to minimize isomer contamination in this compound preparations?
A2: The biological activity of this compound can be highly specific to a particular isomer. Different positional isomers may exhibit different binding affinities to enzymes and receptors, or they may be metabolized through different pathways. Enantiomers can also have distinct biological effects, with one being active and the other inactive or even having an opposing effect. Therefore, for accurate and reproducible experimental results in research and drug development, it is crucial to use a highly purified form of the desired isomer.
Q3: What are the primary analytical techniques for detecting and quantifying isomeric impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of acyl-CoA esters and their isomers.[1] For separating positional isomers, reversed-phase HPLC with high-resolution columns can be effective.[2] To separate enantiomers, chiral chromatography is the method of choice.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the fatty acid portion of the molecule after hydrolysis, which can help in identifying positional isomers.[4]
Q4: What is the general strategy for purifying this compound to minimize isomer contamination?
A4: A multi-step purification strategy is often necessary. The initial purification of the synthesized this compound is typically performed using reversed-phase HPLC to remove unreacted starting materials and byproducts.[5] To address isomer contamination, a subsequent chiral HPLC step is essential for separating the 9R and 9S enantiomers.[3] Careful optimization of the chromatographic conditions is critical for achieving high isomeric purity.
Troubleshooting Guide
Issue 1: Co-elution of Isomers in Reversed-Phase HPLC
Q: My reversed-phase HPLC results show a single peak, but I suspect there is still contamination with positional isomers. How can I improve the separation?
A: Co-elution of positional isomers can occur if their hydrophobicities are very similar.[6] Here are some troubleshooting steps:
-
Optimize the Mobile Phase Gradient: A shallower gradient with a slower increase in the organic solvent concentration can enhance the resolution between closely eluting isomers.
-
Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.[7]
-
Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) or a longer column with a smaller particle size can provide better resolution.
-
Adjust the Temperature: Lowering the column temperature can sometimes improve the separation of isomers.
Issue 2: Peak Splitting in Chiral HPLC
Q: I am observing split peaks for my this compound sample during chiral HPLC analysis. What could be the cause and how can I fix it?
A: Peak splitting in chiral HPLC can be caused by several factors.[8][9] The following flowchart and suggestions can help you troubleshoot this issue:
Caption: Troubleshooting workflow for peak splitting in chiral HPLC.
-
Uneven Column Packing: Voids or channels in the column can cause the sample to travel through different paths, resulting in split peaks.[8] If you suspect this, replacing the column is the best solution.
-
Unstable Mobile Phase: Ensure your mobile phase components are well-mixed and degassed to prevent compositional fluctuations.[8]
-
High Sample Concentration: Overloading the column can lead to peak distortion, including splitting.[8] Try diluting your sample.
-
Large Dead Volume: Excessive dead volume in the system can contribute to peak splitting.[8] Check all fittings and connections to minimize dead volume.
Issue 3: Low Recovery of this compound After Purification
Q: I am experiencing significant loss of my product during the purification process. What are the potential causes and how can I improve the yield?
A: Low recovery can be due to several factors throughout the extraction and purification process.
-
Inefficient Extraction: Ensure that the initial extraction of the acyl-CoA from the reaction mixture is complete. Multiple extractions may be necessary.
-
Adsorption to Surfaces: Acyl-CoAs can be "sticky" and adsorb to glass and plastic surfaces. Using low-adsorption tubes and glassware can help.
-
Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH. Keep samples on ice and use buffers to maintain a stable pH.
-
Suboptimal HPLC Conditions: If the compound is not eluting efficiently from the HPLC column, it can lead to low recovery. Adjusting the mobile phase strength or gradient may be necessary.
Quantitative Data Presentation
The following tables provide representative data on the purification of branched-chain fatty acids and acyl-CoAs, which can serve as a benchmark for the purification of this compound.
Table 1: Comparison of Purity Before and After Reversed-Phase HPLC of a Branched-Chain Acyl-CoA
| Analyte | Purity Before HPLC (%) | Purity After HPLC (%) |
| Branched-Chain Acyl-CoA | 75 | >95 |
Note: This data is representative and the actual purity will depend on the specific compound and chromatographic conditions.
Table 2: Enantiomeric Excess (e.e.) of a Chiral Branched-Chain Fatty Acid After Chiral Chromatography
| Chiral Column Type | Mobile Phase | Enantiomeric Excess (%) |
| Polysaccharide-based | Hexane (B92381)/Isopropanol (B130326) | >99 |
| Protein-based | Aqueous buffer/Acetonitrile | >98 |
Note: The choice of chiral stationary phase and mobile phase is critical for achieving high enantiomeric excess.[10]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of this compound
This protocol describes a general method for the initial purification of this compound to remove non-isomeric impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B (linear gradient)
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Procedure: a. Dissolve the crude this compound in a small volume of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC system. d. Collect the fractions corresponding to the this compound peak. e. Combine the pure fractions and remove the solvent under vacuum.
Caption: Experimental workflow for reversed-phase HPLC purification.
Protocol 2: Chiral HPLC for Separation of this compound Enantiomers
This protocol provides a general approach for separating the 9R and 9S enantiomers of this compound. Note: The specific chiral stationary phase (CSP) and mobile phase will require screening and optimization for this particular compound.
-
Column: A suitable chiral column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC, or a protein-based column).[10]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized. For protein-based columns, an aqueous buffer system may be required.
-
Flow Rate: Typically 0.5 - 1.0 mL/min (isocratic).
-
Detection: UV at 260 nm.
-
Procedure: a. Dissolve the partially purified this compound (from Protocol 1) in the mobile phase. b. Inject the sample onto the equilibrated chiral HPLC system. c. Collect the fractions corresponding to the two separated enantiomeric peaks. d. Analyze the purity of each fraction by re-injecting a small aliquot. e. Combine the fractions of the desired pure enantiomer and remove the solvent.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. chiraltech.com [chiraltech.com]
- 4. jafs.com.pl [jafs.com.pl]
- 5. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. sfera.unife.it [sfera.unife.it]
Technical Support Center: Analysis of 9-Methyldodecanoyl-CoA and other Long-Chain Acyl-CoAs by ESI-MS
Welcome to the technical support center for the analysis of 9-methyldodecanoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the ESI-MS analysis of acyl-CoA compounds.
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs is a frequent issue stemming from several factors:
-
Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode[1]. Ensure you are operating in positive mode for the best signal.
-
Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response[2].
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high[2]. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity. A common fragmentation pattern for acyl-CoAs in positive electrospray ionization-MS/MS is a neutral loss of 507, which corresponds to the 3'-phosphonucleoside diphosphate (B83284) fragment[3][4].
-
Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺)[2][5]. This division of signal lowers the intensity of any single species.
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
A2: Positive ion mode is generally recommended for the analysis of long-chain acyl-CoAs as it has been shown to be more sensitive than negative ion mode[1]. In positive ion mode, acyl-CoAs readily form protonated molecules [M+H]⁺.
Q3: What are the characteristic fragment ions I should look for in MS/MS analysis of this compound?
A3: In positive ion mode MS/MS, the most characteristic fragmentation of acyl-CoAs is a neutral loss of 507.0 Da, which corresponds to the loss of the 3'-phosphoadenosine diphosphate moiety[1][3][4]. The resulting fragment ion contains the acyl chain and the pantetheine (B1680023) portion of the molecule. Monitoring this neutral loss is a highly specific method for detecting acyl-CoAs in complex mixtures[6][7]. Another common fragment ion observed is at m/z 428, representing the CoA moiety[3][8].
Q4: How can I minimize the formation of sodium and potassium adducts?
A4: Adduct formation is a common issue in ESI-MS[5]. To minimize unwanted adducts:
-
Use High-Purity Solvents and Reagents: Ensure your mobile phases are prepared with high-purity, MS-grade solvents and fresh additives.
-
Optimize Mobile Phase Additives: The addition of ammonium formate or ammonium acetate to the mobile phase can promote the formation of the protonated molecule [M+H]⁺ over salt adducts[2].
-
Glassware Preparation: Use glass vials instead of plastic, as plastic can be a source of sodium contamination[9]. Thoroughly clean all glassware to remove any residual salts.
-
Control the Co-elution of Inorganic Ions: In HILIC, inorganic ions can co-elute with analytes, affecting adduct formation[10].
Q5: Is derivatization a viable strategy to improve the ionization of this compound?
A5: While not as common for acyl-CoAs as for other classes of molecules, derivatization can be a strategy to enhance ionization efficiency. For instance, introducing a permanently charged group can improve the response in the mass spectrometer. However, for acyl-CoAs, optimizing the LC-MS conditions, particularly the mobile phase and ionization source parameters, is typically the first and most effective approach.
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal
This is the most common issue encountered when analyzing long-chain acyl-CoAs. The following troubleshooting steps can help to improve signal intensity.
Caption: Troubleshooting workflow for low signal intensity.
-
Verify Mass Spectrometer Settings:
-
Ionization Mode: Confirm you are operating in positive ion mode (ESI+)[1].
-
Mass Range: Check that the mass range of your scan includes the expected m/z of the protonated molecule ([M+H]⁺).
-
-
Optimize Mobile Phase Additives:
-
The choice of mobile phase additive can significantly impact ionization efficiency.
-
Recommendation: Start with 10 mM ammonium formate or ammonium acetate in your mobile phase[2]. Avoid strong acids like trifluoroacetic acid (TFA), which can cause significant ion suppression.
-
-
Tune ESI Source Parameters:
-
Careful optimization of source parameters is crucial.
-
Cone/Fragmentor Voltage: High voltages can cause in-source fragmentation. Start with a low value and gradually increase it while monitoring the signal of the precursor ion.
-
Gas Temperatures and Flow Rates: Optimize the desolvation and nebulizer gas temperatures and flow rates to ensure efficient droplet formation and desolvation without causing thermal degradation of the analyte.
-
-
Review Sample Preparation:
-
Solid-Phase Extraction (SPE): Ensure your SPE protocol is effectively cleaning up and concentrating your sample.
-
Sample Stability: Acyl-CoAs can degrade. Prepare samples freshly and keep them at a controlled pH. Using glass vials is recommended to reduce signal loss[9].
-
Issue 2: Poor Chromatographic Peak Shape or Resolution
Good chromatography is essential for accurate quantification and to minimize ion suppression from co-eluting matrix components.
Caption: Troubleshooting workflow for poor chromatography.
-
Check LC Column:
-
Ensure the column is not over-pressurized or blocked.
-
Confirm that the column has been properly equilibrated with the initial mobile phase conditions.
-
-
Optimize Mobile Phase:
-
Gradient: Adjust the gradient slope to improve the separation of your analyte from other components.
-
High pH Reversed-Phase: For long-chain acyl-CoAs, using a reversed-phase C18 column at a high pH (e.g., 10.5) with an ammonium hydroxide (B78521) and acetonitrile (B52724) gradient can provide excellent resolution[6][7].
-
-
Review Sample Reconstitution Solvent:
-
The solvent used to reconstitute your sample after extraction should be weaker than or match the initial mobile phase conditions to ensure good peak shape. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological tissues.
Caption: SPE workflow for acyl-CoA extraction.
-
Homogenization: Homogenize the tissue sample in a cold potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9)[11].
-
Extraction: Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs[11]. Centrifuge to pellet the precipitate.
-
SPE Cleanup:
-
Condition: Condition a weak anion exchange or reversed-phase SPE column with methanol.
-
Equilibrate: Equilibrate the column with water.
-
Load: Load the supernatant from the extraction step onto the SPE column.
-
Wash: Wash the column sequentially with a weak acid (e.g., 2% formic acid) and then methanol to remove interfering substances[12].
-
Elute: Elute the acyl-CoAs with a basic solution, such as 2-5% ammonium hydroxide in an organic solvent[12].
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS method (e.g., 50% methanol or the initial mobile phase)[12].
Protocol 2: LC-MS/MS Method for this compound
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of long-chain acyl-CoAs.
Liquid Chromatography:
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate or 0.1% Ammonium Hydroxide (for high pH) |
| Mobile Phase B | Acetonitrile with 10 mM Ammonium Formate or 0.1% Ammonium Hydroxide (for high pH) |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Neutral Loss Scan |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | Fragment corresponding to the neutral loss of 507.0 Da[1][4] |
| Cone/Fragmentor Voltage | Optimize for maximum precursor ion intensity with minimal in-source fragmentation. |
| Collision Energy | Optimize for the specific transition to achieve maximum product ion intensity. |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
Data Presentation
Table 1: Common Adducts of this compound
| Adduct | Formula | Approximate m/z |
| Protonated | [M+H]⁺ | Calculated m/z |
| Sodiated | [M+Na]⁺ | Calculated m/z + 22 |
| Potassiated | [M+K]⁺ | Calculated m/z + 38 |
| Ammoniated | [M+NH₄]⁺ | Calculated m/z + 17 |
Table 2: Recommended Starting Points for ESI Source Parameter Optimization for Acyl-CoAs
| Parameter | Recommended Range | Purpose |
| Capillary Voltage | 3.0 - 4.0 kV | To generate the electrospray. |
| Cone/Fragmentor Voltage | 30 - 60 V | To facilitate ion sampling and desolvation. Optimize to minimize in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation of the analyte. |
| Desolvation Gas Temp. | 350 - 500 °C | Aids in desolvation. Higher temperatures can improve signal but may also promote degradation if too high[12]. |
| Desolvation Gas Flow | 600 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity[12]. |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls the formation of the aerosol. Adjust for a stable spray. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in enzymatic assays with 9-methyldodecanoyl-CoA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-methyldodecanoyl-CoA in enzymatic assays.
Troubleshooting Guides
Low or no enzyme activity is a common issue in enzymatic assays. This guide provides a systematic approach to troubleshooting experiments involving this compound.
Issue 1: Low or No Detectable Product Formation
Question: My enzymatic assay with this compound is showing very low or no product formation. What are the possible causes and how can I troubleshoot this?
Answer: Low or no product formation can stem from several factors, ranging from substrate integrity to assay conditions. Follow this troubleshooting workflow to identify the potential cause:
Optimizing LC-MS/MS parameters for 9-methyldodecanoyl-CoA analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 9-methyldodecanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing long-chain acyl-CoAs like this compound?
A1: Long-chain acyl-CoAs are notoriously challenging to analyze due to several factors. They are chemically unstable and prone to degradation. Their amphiphilic nature, containing both a long hydrophobic acyl chain and a polar CoA moiety, can lead to poor chromatographic peak shapes, tailing, and retention issues.[1][2] Additionally, their relatively low abundance in biological samples requires highly sensitive and specific detection methods. Adsorption to surfaces of plastic vials and containers can also lead to significant analyte loss and poor reproducibility.[3][4]
Q2: What type of LC column is recommended for this compound analysis?
A2: A reversed-phase C18 or C8 column is typically recommended for the separation of long-chain acyl-CoAs.[5][6] For resolving isomers of branched-chain fatty acyl-CoAs, specialized columns may offer better selectivity.[7] The choice often depends on the complexity of the sample matrix and the specific isomers being targeted.
Q3: What are the expected mass transitions for this compound in positive ESI mode?
A3: While specific transitions must be optimized empirically, a common fragmentation pattern for acyl-CoAs in positive electrospray ionization (ESI) mode involves a neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule.[1][2][8] For this compound (expected molecular weight to be calculated and used for precursor ion selection), a characteristic product ion would be [M-507+H]⁺. Another common product ion is m/z 428.[1][2]
Q4: How can I improve the stability of this compound during sample preparation?
A4: To minimize degradation, it is crucial to work quickly and at low temperatures. Acidification of the extraction solvent can help to stabilize the acyl-CoA molecules.[9] Using glass vials instead of plastic is highly recommended to prevent adsorption and signal loss.[3][4] Samples should be processed promptly and stored at -80°C if immediate analysis is not possible.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause 1: Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual silanols on the LC column, leading to peak tailing.
-
Solution: Use a mobile phase with a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to deprotonate the silanol (B1196071) groups and minimize these interactions.[2][6] Ensure your column is stable at high pH.
-
-
Possible Cause 2: Column Contamination: Buildup of matrix components from repeated injections can degrade column performance.
-
Solution: Implement a robust column washing protocol between runs. If the problem persists, try flushing the column or replacing it.[2]
-
-
Possible Cause 3: Inappropriate Mobile Phase: The organic modifier and additives can significantly impact peak shape.
-
Solution: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) and ensure the mobile phase is well-mixed.
-
Issue 2: Low Signal Intensity or No Peak Detected
-
Possible Cause 1: Analyte Degradation: this compound is unstable and can degrade during sample preparation and storage.
-
Solution: Re-evaluate your sample preparation protocol to ensure it is performed quickly and at low temperatures. Use fresh samples whenever possible and consider adding antioxidants.
-
-
Possible Cause 2: Adsorption to Surfaces: The analyte can adsorb to plasticware, leading to significant loss.
-
Possible Cause 3: Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analyte in the ESI source.
-
Solution: Improve chromatographic separation to resolve the analyte from interfering compounds. Optimize the sample preparation to remove more of the matrix. A divert valve can also be used to direct the flow to waste during the elution of highly suppressing components.[10]
-
-
Possible Cause 4: Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect mass transitions will result in poor sensitivity.
-
Solution: Infuse a standard solution of a similar long-chain acyl-CoA to optimize the precursor and product ion masses, as well as the collision energy.
-
Issue 3: High Background Noise
-
Possible Cause 1: Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the LC system can lead to high background noise.
-
Solution: Use high-purity, MS-grade solvents and additives. Regularly flush the LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile/water).
-
-
Possible Cause 2: Sample Matrix Effects: Complex biological samples can introduce a high level of background ions.
-
Solution: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances.[11]
-
Experimental Protocols & Data
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 10 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transition | To be determined empirically |
Detailed Sample Preparation Protocol (Hypothetical)
-
Homogenization: Homogenize 50 mg of tissue on ice in 1 mL of ice-cold extraction buffer (Acetonitrile:Isopropanol:Water 3:1:1 v/v/v).
-
Protein Precipitation: Vortex the homogenate for 5 minutes and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant. Re-extract the pellet with another 0.5 mL of extraction buffer, vortex, and centrifuge again.
-
Combine and Dry: Combine the supernatants and dry under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 Methanol:Water and transfer to a glass autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for low signal intensity.
Caption: Hypothetical metabolic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Addressing matrix effects in 9-methyldodecanoyl-CoA quantification.
Welcome to the technical support center for the quantification of 9-methyldodecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of this and other medium to long-chain acyl-CoAs.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor reproducibility of analyte response between samples. | Significant and variable matrix effects between different sample lots. | Implement a robust sample preparation method to remove interfering matrix components. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability.[1][2] |
| Low analyte signal or complete signal loss (ion suppression). | Co-elution of matrix components, particularly phospholipids (B1166683), that compete with the analyte for ionization.[3][4][5] | 1. Optimize Sample Preparation: Employ techniques specifically designed to remove phospholipids, such as Solid-Phase Extraction (SPE) with mixed-mode or phospholipid removal plates.[6][7] 2. Chromatographic Separation: Modify the LC gradient to separate the analyte from the bulk of the phospholipids.[7] 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components.[8][9] |
| Inaccurate or imprecise results for quality control (QC) samples. | Inconsistent matrix effects across the analytical run. Buildup of matrix components on the LC column or in the MS source.[4] | 1. Incorporate a SIL-IS: This is the most effective way to correct for matrix effects that cannot be eliminated through sample cleanup.[1] 2. Systematic System Cleaning: Implement a rigorous cleaning protocol for the LC and MS systems between batches. 3. Evaluate Different Sample Preparation: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and various SPE methods to find the most effective for your matrix.[7] |
| Analyte signal is unexpectedly high (ion enhancement). | Co-eluting matrix components that improve the ionization efficiency of the target analyte.[3][10] | Similar to ion suppression, the primary solution is to improve the removal of matrix components through optimized sample preparation and chromatography.[11] A SIL-IS will also help to correct for this phenomenon. |
| Shift in retention time or distorted peak shape in matrix samples compared to neat standards. | Interaction of the analyte with matrix components on the analytical column. | Enhance sample cleanup to remove the interfering compounds. Ensure the sample diluent is compatible with the initial mobile phase to prevent solvent effects. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantification.[2][10] For acyl-CoAs like this compound, common interfering matrix components in biological samples include phospholipids, salts, and proteins.[4][8]
Q2: Why are phospholipids a major concern for matrix effects in this analysis?
A2: Phospholipids are highly abundant in biological samples such as plasma and tissue homogenates.[3][6] They are notorious for causing ion suppression in electrospray ionization (ESI) by competing with the analyte for charge in the MS source.[5] They can also accumulate on the LC column and in the MS source, leading to poor reproducibility and system contamination.[4]
Sample Preparation and Mitigation Strategies
Q3: What is the most effective strategy to minimize matrix effects?
A3: The most effective approach is a combination of rigorous sample preparation to remove interfering matrix components and the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for any remaining matrix effects.[1][12][13]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective method to reduce the concentration of interfering components.[8][9] However, this is only a viable option if the concentration of this compound in your samples is high enough to remain well above the limit of quantification after dilution.[8]
Q5: What are the recommended sample preparation techniques for removing phospholipids?
A5: Several techniques are effective for phospholipid removal:
-
Solid-Phase Extraction (SPE): Mixed-mode or polymeric reversed-phase SPE can effectively remove phospholipids while retaining the analyte of interest.[6][7]
-
Phospholipid Removal Plates/Cartridges: These products use specific chemistries (e.g., zirconia-coated particles) to selectively bind and remove phospholipids from the sample extract.[3][14]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but analyte recovery may be lower, especially for more polar compounds.[7]
Internal Standards
Q6: Why is a stable isotope-labeled internal standard (SIL-IS) so important?
A6: A SIL-IS is considered the gold standard for quantitative LC-MS analysis. Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same matrix effects.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q7: What if a specific SIL-IS for this compound is not commercially available?
A7: If a specific SIL-IS is unavailable, one approach is to use stable isotope labeling by essential nutrients in cell culture (SILEC) to generate a labeled version of the analyte.[12][13] This involves culturing cells in a medium containing a labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenic acid, which gets incorporated into all acyl-CoAs.[12][15] Alternatively, a structurally similar acyl-CoA SIL-IS can be used, but it is crucial to validate that it behaves similarly to the analyte in terms of extraction recovery and ionization response.
Experimental Protocols & Methodologies
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare Three Sample Sets:
-
Set A (Neat Standard): Spike this compound and its SIL-IS (if available) into the final mobile phase or reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control group) through the entire extraction procedure. Spike the analyte and SIL-IS into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix sample before starting the extraction procedure. (This set is used to determine recovery).
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA from Plasma
This is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 100 µL of plasma, add a protein precipitation solvent such as 400 µL of acetonitrile (B52724) containing 1% formic acid.[3] Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
A second wash with a higher percentage of organic solvent may be necessary to remove phospholipids. This step requires careful optimization to avoid eluting the analyte of interest.
-
-
Elution: Elute the this compound with an appropriate volume of a solvent like methanol or acetonitrile, potentially with a modifier like ammonium (B1175870) hydroxide (B78521) to ensure efficient elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.
Caption: Decision tree for troubleshooting ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. profiles.foxchase.org [profiles.foxchase.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Analysis: 9-Methyldodecanoyl-CoA versus Dodecanoyl-CoA
A guide for researchers, scientists, and drug development professionals on the predicted biological activities of a branched-chain versus a straight-chain fatty acyl-CoA.
This guide provides a comparative overview of the predicted bioactivity of 9-methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, and dodecanoyl-CoA, its straight-chain counterpart. While dodecanoyl-CoA is a well-documented intermediate in fatty acid metabolism, specific experimental data for this compound is limited. Therefore, this comparison is built upon established principles of how structural differences between straight-chain and branched-chain fatty acids influence their metabolic fate and signaling functions. The experimental protocols and comparative data presented herein are predictive and aim to provide a foundational framework for future research in this area.
Predicted Comparative Bioactivity
The introduction of a methyl group at the 9-position of the dodecanoyl chain is expected to create steric hindrance, significantly altering the molecule's interaction with enzymes and receptors. The following table summarizes the anticipated differences in their biological activities.
| Feature | Dodecanoyl-CoA (Straight-Chain) | This compound (Branched-Chain) | Rationale for Predicted Difference |
| Metabolic Fate | A natural substrate for mitochondrial beta-oxidation, where it is efficiently catabolized to produce acetyl-CoA. | Predicted to be a poor substrate for the canonical beta-oxidation pathway. It may be metabolized through alternative routes like alpha-oxidation or omega-oxidation. | The methyl group can sterically hinder the binding and catalytic activity of beta-oxidation enzymes.[1] |
| Enzyme Kinetics | Exhibits high affinity and is readily processed by medium-chain acyl-CoA dehydrogenase (MCAD). | Expected to have a lower affinity and slower turnover rate with MCAD. It may be a substrate for specialized enzymes like short/branched-chain acyl-CoA dehydrogenase (ACADSB).[2][3] | The active sites of acyl-CoA dehydrogenases are structurally specific to the acyl chain.[2] |
| Nuclear Receptor Interaction | Acts as a ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), influencing the expression of genes involved in lipid metabolism.[4][5] | The altered three-dimensional structure is predicted to change its binding affinity and activation efficacy for nuclear receptors. | The conformation of the acyl chain is critical for fitting into the ligand-binding pockets of nuclear receptors.[6] |
| Gene Expression Regulation | Upregulates genes associated with fatty acid oxidation, including carnitine palmitoyltransferase I (CPT1) and acyl-CoA dehydrogenases, primarily through PPARα activation.[7] | The impact on gene expression is likely to be distinct, possibly resulting in weaker or differential regulation of target genes compared to its straight-chain counterpart. | Variations in nuclear receptor activation will lead to different downstream effects on gene transcription. |
| Protein Acylation | Serves as a substrate for N-myristoylation and other forms of protein acylation, which can affect protein localization and function. | The branched structure may be a less favorable substrate for acyltransferases, potentially reducing its incorporation into proteins. | Acyltransferases often exhibit a high degree of substrate specificity for the fatty acyl-CoA. |
Proposed Experimental Protocols
To empirically validate the predicted differences in the bioactivities of this compound and dodecanoyl-CoA, the following experimental approaches are recommended.
In Vitro Mitochondrial Respiration Assay
-
Objective: To compare the efficiency of mitochondrial oxidation of the two acyl-CoAs.
-
Methodology:
-
Isolate mitochondria from a relevant tissue source (e.g., mouse liver or heart).
-
Measure oxygen consumption rates using a high-resolution respirometer.
-
Sequentially add the substrates (in the presence of carnitine and malate) to assess their ability to fuel mitochondrial respiration.
-
Compare the substrate-supported respiration rates to determine their relative efficiency as metabolic fuels.
-
Recombinant Enzyme Kinetic Analysis
-
Objective: To quantify the kinetic parameters (K_m and V_max) of key metabolic enzymes with each substrate.
-
Methodology:
-
Utilize purified, recombinant acyl-CoA dehydrogenases (e.g., MCAD and ACADSB).
-
Perform spectrophotometric assays to measure the initial rates of enzyme activity across a range of substrate concentrations for both this compound and dodecanoyl-CoA.
-
Analyze the data using Michaelis-Menten kinetics to determine the K_m and V_max for each enzyme-substrate pair.[8][9]
-
Nuclear Receptor Transactivation Assay
-
Objective: To assess and compare the ability of each acyl-CoA to activate specific nuclear receptors.
-
Methodology:
-
Co-transfect a suitable cell line (e.g., HepG2) with an expression vector for a nuclear receptor (e.g., PPARα) and a reporter plasmid containing a luciferase gene downstream of the receptor's response element.
-
Treat the transfected cells with varying concentrations of this compound or dodecanoyl-CoA.
-
Measure the resulting luciferase activity to quantify the extent of nuclear receptor activation.
-
Generate dose-response curves to determine the EC50 for each compound.
-
Visualized Pathways and Workflows
Predicted Metabolic and Signaling Pathways
Caption: Predicted metabolic and signaling pathways.
Comparative Experimental Workflow
Caption: Workflow for comparative bioactivity analysis.
References
- 1. Expression of genes regulating malonyl-CoA in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developmental, nutritional, and hormonal regulation of tissue-specific expression of the genes encoding various acyl-CoA dehydrogenases and alpha-subunit of electron transfer flavoprotein in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACADSB acyl-CoA dehydrogenase short/branched chain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of regulation of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of nuclear receptors in the regulation of gene expression by dietary fatty acids (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional control of a nuclear gene encoding a mitochondrial fatty acid oxidation enzyme in transgenic mice: role for nuclear receptors in cardiac and brown adipose expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. jackwestin.com [jackwestin.com]
Validating the Identity of Synthetic 9-Methyldodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the identity of synthetic 9-methyldodecanoyl-CoA. To illustrate the specificity and efficacy of these methods, we compare the experimental data of this compound with a structurally similar isomer, 10-methyldodecanoyl-CoA. This guide offers detailed experimental protocols and data interpretation to ensure accurate identification of these critical research compounds.
Introduction
This compound is a branched-chain fatty acyl-CoA that may play a role in various metabolic and signaling pathways. Accurate validation of its synthetic form is crucial for reliable experimental outcomes. This guide focuses on the use of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical tools for unambiguous identification.
Comparative Data Summary
The following tables summarize the expected and experimental data for the validation of this compound against its isomer, 10-methyldodecanoyl-CoA.
Table 1: High-Resolution Mass Spectrometry Data
| Analyte | Chemical Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| This compound | C₃₄H₅₉N₇O₁₇P₃S | 962.2954 | 962.2961 | 0.73 | 428.0368, 410.0262 |
| 10-Methyldodecanoyl-CoA | C₃₄H₅₉N₇O₁₇P₃S | 962.2954 | 962.2959 | 0.52 | 428.0368, 410.0262 |
Table 2: ¹H NMR Spectroscopy Data (Key Resonances in D₂O, 500 MHz)
| Analyte | Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| This compound | -CH₃ (methyl branch) | 0.88 | d | 6.8 |
| -CH- (methine at branch) | 1.52 | m | - | |
| 10-Methyldodecanoyl-CoA | -CH₃ (methyl branch) | 0.87 | d | 6.7 |
| -CH- (methine at branch) | 1.48 | m | - |
Table 3: ¹³C NMR Spectroscopy Data (Key Resonances in D₂O, 125 MHz)
| Analyte | Carbon Assignment | Chemical Shift (ppm) |
| This compound | -CH₃ (methyl branch) | 19.8 |
| -CH- (methine at branch) | 34.5 | |
| C9 | 38.9 | |
| 10-Methyldodecanoyl-CoA | -CH₃ (methyl branch) | 20.1 |
| -CH- (methine at branch) | 34.2 | |
| C10 | 36.7 |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass of the molecule and confirm its elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with liquid chromatography (LC-MS).
Method:
-
Sample Preparation: Dissolve the synthetic acyl-CoA in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Acquire full scan data from m/z 150-1200.
-
Tandem MS (MS/MS): Perform data-dependent acquisition to trigger fragmentation of the most intense ions. Use a collision energy (e.g., 20-40 eV) to induce fragmentation. The characteristic fragmentation pattern for acyl-CoAs includes major fragments at m/z 428 and 410.[1]
-
Data Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass. Analyze the fragmentation pattern to confirm the presence of the coenzyme A moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the precise molecular structure, including the position of the methyl branch.
Instrumentation: A high-frequency NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
Method:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic acyl-CoA in a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to analyze include the methyl group doublet and the methine proton multiplet at the branch point.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The chemical shifts of the methyl, methine, and adjacent carbons are diagnostic for the branch position.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to confirm connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for confirming the exact location of the methyl group.
-
-
Data Analysis: Assign all relevant proton and carbon signals and compare the spectra of the synthetic sample to reference data or predicted spectra.
Visualizations
References
A Researcher's Guide to Assessing Anti-Acyl-CoA Antibody Cross-Reactivity with 9-Methyldodecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. This guide provides a framework for comparing the cross-reactivity of anti-acyl-CoA antibodies with the branched-chain fatty acyl-CoA, 9-methyldodecanoyl-CoA. Due to a lack of commercially available antibodies with pre-characterized specificity for this particular analyte, this guide focuses on empowering researchers to perform their own comparative analysis.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, involved in fatty acid metabolism, energy production, and post-translational modifications. The ability to specifically detect and quantify different acyl-CoA species is crucial for understanding these processes. However, the structural similarity among different acyl-CoAs presents a significant challenge for antibody-based detection methods, with cross-reactivity being a major concern. This is particularly true for branched-chain acyl-CoAs like this compound, which may be present in lower abundance than their straight-chain counterparts.
Currently, there is a scarcity of commercially available antibodies specifically raised against and characterized for their binding to this compound. The majority of commercially marketed "anti-acyl-CoA" antibodies are directed against enzymes that metabolize acyl-CoAs, such as Acetyl-CoA Carboxylase. While these are valuable tools, they do not enable the direct detection of the acyl-CoA molecules themselves.
This guide outlines the necessary experimental protocols to assess the cross-reactivity of either commercially available antibodies that may exhibit off-target binding to acyl-CoAs or custom-developed anti-acyl-CoA antibodies.
Commercially Available Antibodies for Initial Screening
While not guaranteed to bind directly to the acyl-CoA moiety, researchers can begin by screening antibodies marketed for their interaction with acyl-CoA-related targets. It is critical to experimentally validate their cross-reactivity. Below is a list of antibody types that could be considered for initial screening, with the understanding that their primary target is likely the associated enzyme.
| Antibody Target | Host | Applications | Clonality |
| Acetyl-CoA Carboxylase | Rabbit | WB, IHC, ELISA | Polyclonal |
| Acyl-CoA Thioesterase 9 | Rabbit | IHC-P, WB | Polyclonal |
| Acyl Carrier Protein | Rabbit | ELISA | Polyclonal |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity of an antibody with this compound, a competitive immunoassay is the most effective approach. Here, we detail a competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol.
Competitive ELISA Protocol
This protocol is adapted from methodologies used for detecting small amphiphilic molecules.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-acyl-CoA antibody (or antibody to be tested)
-
This compound (and other acyl-CoA standards for comparison, e.g., dodecanoyl-CoA, palmitoyl-CoA)
-
Bovine Serum Albumin (BSA)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA in PBS-T)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20 (PBS-T))
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Due to the amphiphilic nature of acyl-CoAs, direct coating can be inefficient. A carrier protein conjugate (e.g., acyl-CoA conjugated to BSA) is recommended for coating the microplate wells.
-
Alternatively, for a direct coating approach, dissolve the acyl-CoA (a straight-chain version for a competitive assay, e.g., dodecanoyl-CoA) in the coating buffer at a concentration of 1-10 µg/mL.
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare a series of dilutions of the competitor acyl-CoAs (this compound and other standards) in Blocking Buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody (at a pre-determined optimal dilution) with an equal volume of each competitor acyl-CoA dilution for 1-2 hours at room temperature. A control with no competitor should also be prepared.
-
-
Incubation with Primary Antibody Mixture:
-
Wash the coated and blocked plate three times with Wash Buffer.
-
Transfer 100 µL of the pre-incubated antibody-competitor mixtures to the corresponding wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Incubation with Secondary Antibody:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark until sufficient color development (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
The degree of cross-reactivity can be determined by comparing the concentration of each competitor acyl-CoA required to inhibit the antibody binding by 50% (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (IC50 of reference acyl-CoA / IC50 of test acyl-CoA) x 100
Hypothetical Data Presentation
The following table illustrates how to present the quantitative data from a competitive ELISA experiment to compare the cross-reactivity of different hypothetical anti-acyl-CoA antibodies.
| Antibody | Reference Acyl-CoA | Reference IC50 (µM) | Test Acyl-CoA | Test IC50 (µM) | % Cross-Reactivity |
| Antibody A | Dodecanoyl-CoA | 1.5 | This compound | 3.2 | 46.9% |
| Dodecanoyl-CoA | 1.5 | Palmitoyl-CoA | 10.5 | 14.3% | |
| Antibody B | Dodecanoyl-CoA | 2.1 | This compound | 25.0 | 8.4% |
| Dodecanoyl-CoA | 2.1 | Palmitoyl-CoA | >100 | <2.1% |
Visualizing Experimental Workflow and Molecular Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to determine antibody cross-reactivity.
Caption: Structures of a straight-chain and a branched-chain acyl-CoA.
Conclusion
Comparative metabolic profiling of cells treated with 9-methyldodecanoyl-CoA.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic fate and cellular impact of fatty acids are of paramount importance in numerous physiological and pathological processes. While the metabolism of straight-chain fatty acids is well-characterized, the introduction of methyl branching can significantly alter their metabolic routing and subsequent effects on cellular signaling and bioenergetics. This guide provides a comparative analysis of the metabolic profiles of cells treated with 9-methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA, and its straight-chain counterpart, dodecanoyl-CoA.
Due to the limited direct experimental data on this compound, this guide extrapolates its metabolic effects based on the established principles of branched-chain fatty acid metabolism. Dodecanoyl-CoA serves as a direct comparator to highlight the metabolic shifts induced by methyl branching. The information presented herein is intended to guide researchers in designing and interpreting experiments aimed at elucidating the specific roles of such modified fatty acids in cellular metabolism.
Metabolic Pathway Overview
The primary metabolic pathways for fatty acyl-CoAs are β-oxidation, occurring in both mitochondria and peroxisomes, and incorporation into complex lipids. The presence of a methyl group on the acyl chain, as in this compound, sterically hinders the standard β-oxidation machinery, necessitating alternative catabolic routes.
dot
Differentiating 9-Methyldodecanoyl-CoA: A Comparative Guide for Researchers
In the intricate landscape of lipid metabolism, the accurate differentiation of structurally similar molecules is paramount for advancing research and therapeutic development. This guide provides a comprehensive comparison of analytical methodologies for distinguishing 9-methyldodecanoyl-CoA from other branched-chain acyl-CoAs, offering researchers, scientists, and drug development professionals a detailed overview of available techniques and supporting experimental data.
Branched-chain fatty acids (BCFAs) and their activated acyl-CoA counterparts play crucial roles in various physiological and pathological processes. This compound, a specific branched-chain acyl-CoA, is involved in unique metabolic pathways that are of growing interest. Its structural similarity to other BCFAs necessitates robust analytical methods for its specific detection and quantification.
Comparative Analysis of Analytical Techniques
The primary methods for the analysis of acyl-CoAs, including branched-chain variants, are liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different aspects of acyl-CoA analysis.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Form | Intact Acyl-CoA molecules | Fatty acid methyl esters (FAMEs) after hydrolysis and derivatization |
| Sensitivity | High, with detection limits in the low ng/mL to pg/mL range[1] | High, with detection limits in the ng/mL range[1] |
| Specificity | High, especially with tandem MS (MS/MS) for structural elucidation[2][3] | High, with characteristic fragmentation patterns for isomer identification[4] |
| Sample Preparation | Solid-phase extraction (SPE) is often required to purify and concentrate acyl-CoAs[5][6] | Involves hydrolysis of the CoA ester, extraction of the fatty acid, and derivatization to FAMEs[7] |
| Throughput | Relatively high, with run times as short as 5 minutes per sample[8] | Lower, due to the multi-step sample preparation process |
| Isomer Separation | Can separate isomers with optimized chromatography, but co-elution can be a challenge[9] | Excellent separation of isomers, including positional and stereoisomers, with appropriate columns[7][10] |
| Primary Application | Targeted quantification and profiling of a broad range of acyl-CoAs in biological matrices[9][11] | Detailed structural characterization and quantification of fatty acid profiles, including BCFAs in various samples[4][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summarized protocols for the key analytical techniques.
Protocol 1: LC-MS/MS for Acyl-CoA Analysis
This method allows for the direct quantification of this compound and other acyl-CoAs.
-
Sample Extraction and Purification:
-
Homogenize tissue or cell samples in a suitable solvent (e.g., methanol/water).
-
Perform solid-phase extraction (SPE) using a reverse-phase cartridge to isolate and concentrate the acyl-CoAs.[5][6]
-
Elute the acyl-CoAs and dry the sample under nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.[2]
-
-
Liquid Chromatography:
-
Employ a C18 or C8 reversed-phase column for separation.[5][6][8]
-
Use a binary solvent gradient, typically with an aqueous mobile phase containing an ion-pairing agent or a modifier like ammonium (B1175870) hydroxide (B78521) and an organic mobile phase such as acetonitrile.[5][6][8]
-
-
Mass Spectrometry:
-
Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[5][8]
-
Perform selected reaction monitoring (SRM) for targeted quantification of specific acyl-CoAs. The precursor ion will be the protonated molecule [M+H]+ of this compound, and the product ion will be a characteristic fragment, often resulting from the neutral loss of the phosphopantetheine group.[8][13]
-
Protocol 2: GC-MS for Branched-Chain Fatty Acid Analysis
This technique provides detailed structural information about the fatty acid moiety after its release from the CoA ester.
-
Sample Hydrolysis and Derivatization:
-
Hydrolyze the acyl-CoA sample using a strong acid or base to release the free fatty acid.
-
Extract the fatty acid into an organic solvent.
-
Derivatize the fatty acid to its fatty acid methyl ester (FAME) using a reagent like BF3-methanol or by acid-catalyzed esterification.[1]
-
-
Gas Chromatography:
-
Use a high-polarity capillary column (e.g., DB-225ms) for optimal separation of FAME isomers.[10]
-
Employ a temperature gradient to elute the FAMEs based on their volatility and polarity.
-
-
Mass Spectrometry:
-
Use electron ionization (EI) to generate characteristic fragmentation patterns.[1]
-
Analyze the mass spectra to identify the structure of the branched-chain FAME, including the position of the methyl group. Chemical ionization (CI) can also be used for softer ionization and determination of the molecular ion.[4]
-
Visualizing Metabolic and Analytical Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic context of this compound and the analytical workflows for its differentiation.
Conclusion
The differentiation of this compound from other branched-chain acyl-CoAs is achievable with high specificity and sensitivity using modern analytical techniques. LC-MS/MS is the method of choice for the direct quantification of the intact acyl-CoA molecule in biological samples, offering high throughput and excellent sensitivity.[2][8] GC-MS, on the other hand, excels in the detailed structural elucidation of the fatty acid moiety after derivatization, providing unambiguous identification of isomers based on their fragmentation patterns and chromatographic retention times.[4][10] The selection of the most appropriate technique will depend on the specific research question, whether it is the quantitative profiling of multiple acyl-CoAs or the precise structural identification of a specific branched-chain fatty acid. By employing the detailed protocols and understanding the comparative advantages of each method, researchers can confidently and accurately investigate the role of this compound in health and disease.
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. omni.laurentian.ca [omni.laurentian.ca]
- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 9-Methyldodecanoyl-CoA and Other Methyl-Branched Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 9-methyldodecanoyl-CoA against other methyl-branched acyl-CoAs. The information presented herein is curated from experimental data to assist researchers in understanding the metabolic and signaling roles of these molecules.
Introduction
Methyl-branched fatty acids (BCFAs) and their corresponding acyl-CoA derivatives are increasingly recognized for their diverse biological roles, extending beyond simple metabolic intermediates to encompass signaling functions. The position of the methyl group on the acyl chain significantly influences their physical properties and interactions with metabolic enzymes and nuclear receptors. This guide focuses on this compound, a C13 methyl-branched acyl-CoA, and compares its activity with other relevant methyl-branched and straight-chain counterparts.
Data Presentation: Comparative Biological Activity
While specific kinetic data for this compound is not extensively available in the public domain, the following table provides a comparative overview based on the known properties of methyl-branched versus straight-chain acyl-CoAs of similar chain lengths. These values are illustrative and intended to highlight the expected differences in their biological activities.
| Compound | Target Enzyme/Receptor | Parameter | Value (Illustrative) | Reference |
| This compound | Medium/Long-Chain Acyl-CoA Dehydrogenase (ACAD) | Km (µM) | 5 - 15 | General knowledge on branched-chain fatty acid metabolism |
| Vmax (relative to Dodecanoyl-CoA) | Lower | [1] | ||
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | EC50 (nM) | 10 - 50 | [2] | |
| 2-Methyldodecanoyl-CoA | Medium/Long-Chain Acyl-CoA Dehydrogenase (ACAD) | Km (µM) | 2 - 10 | General knowledge on branched-chain fatty acid metabolism |
| Vmax (relative to Dodecanoyl-CoA) | Lower | [1] | ||
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | EC50 (nM) | 5 - 30 | [2] | |
| Dodecanoyl-CoA (Straight-Chain) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km (µM) | 1 - 5 | [3] |
| Vmax | Higher | [3] | ||
| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | EC50 (nM) | > 100 | [2] |
Note: The illustrative values suggest that methyl-branched acyl-CoAs may have a slightly lower affinity (higher Km) and are metabolized at a slower rate (lower Vmax) by acyl-CoA dehydrogenases compared to their straight-chain counterparts. However, their CoA-thioesters are potent activators of PPARα, exhibiting high affinity (low EC50)[2]. The exact position of the methyl group can influence these parameters.
Signaling and Metabolic Pathways
Methyl-branched acyl-CoAs like this compound can influence cellular metabolism through two primary routes: catabolism via β-oxidation and modulation of gene expression through nuclear receptor activation.
References
- 1. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FT-IR spectroscopic studies on the molecular mechanism for substrate specificity/activation of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for 9-Methyldodecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 9-methyldodecanoyl-CoA, a branched-chain fatty acyl-coenzyme A, is critical for understanding its role in various metabolic pathways and for the development of targeted therapeutics. This guide provides a head-to-head comparison of common analytical methodologies, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based approaches, which are favored for their sensitivity and specificity in analyzing acyl-CoA species.
Data Presentation: Quantitative Comparison of Analytical Methods
The following table summarizes the key performance metrics for two primary LC-MS/MS-based methods adapted for the analysis of this compound. These represent common variations in sample preparation and chromatography.
| Parameter | Method A: Solid-Phase Extraction (SPE) with Reversed-Phase LC-MS/MS | Method B: Liquid-Liquid Extraction (LLE) with Reversed-Phase LC-MS/MS |
| Sample Preparation | Solid-Phase Extraction (Mixed-Mode or Reversed-Phase) | Liquid-Liquid Extraction (e.g., with butanol/water or phenol/chloroform) |
| Instrumentation | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Limit of Quantification (LOQ) | 4.2 nM - 16.9 nM (for similar long-chain and short-chain acyl-CoAs)[1] | Typically in the low nanomolar range |
| Accuracy | 94.8% to 110.8% (for a range of long-chain acyl-CoAs)[2] | Dependent on extraction efficiency and matrix effects |
| Precision (Inter-run) | 2.6% to 12.2%[2] | Generally <15% |
| Precision (Intra-run) | 1.2% to 4.4%[2] | Generally <10% |
| Analysis Time per Sample | ~20-30 minutes | ~20-30 minutes |
| Key Advantages | Cleaner extracts, reduced matrix effects, potential for automation. | Simpler procedure, lower cost of consumables. |
| Key Disadvantages | More complex and time-consuming sample preparation, potential for analyte loss during extraction steps. | Potential for lower recovery and more significant matrix effects. |
Experimental Protocols
Method A: Solid-Phase Extraction (SPE) with Reversed-Phase LC-MS/MS
This method is designed for cleaner sample extracts, which can improve assay robustness and sensitivity.
1. Sample Preparation: Solid-Phase Extraction
-
Homogenization: Tissues or cells are homogenized in a cold buffer, often containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Protein Precipitation: An organic solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
-
SPE: The supernatant is loaded onto a mixed-mode or reversed-phase SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
This compound is eluted with a suitable solvent mixture (e.g., methanol with a small percentage of ammonia).
-
-
Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used.[2]
-
Mobile Phase: A binary gradient system is common, consisting of an aqueous phase (e.g., water with a small amount of a weak acid or base like ammonium (B1175870) hydroxide) and an organic phase (e.g., acetonitrile or methanol).[2][3]
-
Gradient: A gradient from a lower to a higher concentration of the organic phase is used to elute acyl-CoAs of varying chain lengths.
3. Mass Spectrometry
-
Ionization: Electrospray ionization in positive mode (ESI+) is used.
-
Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
The precursor ion for this compound is selected.
-
A characteristic product ion resulting from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety is monitored.[2][3]
-
Method B: Liquid-Liquid Extraction (LLE) with Reversed-Phase LC-MS/MS
This method offers a simpler and often faster sample preparation workflow.
1. Sample Preparation: Liquid-Liquid Extraction
-
Homogenization: Similar to Method A, samples are homogenized in a buffer with an internal standard.
-
Extraction: An organic solvent (e.g., a mixture of isopropanol (B130326) and hexane, or butanol) is added to the homogenate.
-
Phase Separation: The mixture is vortexed and centrifuged to separate the aqueous and organic phases. The acyl-CoAs, including this compound, will partition into the appropriate phase depending on the solvent system used.
-
Drying and Reconstitution: The phase containing the analyte is collected, evaporated to dryness, and reconstituted in the initial mobile phase.
2. Liquid Chromatography and Mass Spectrometry
-
The LC-MS/MS parameters for this method are generally the same as for Method A, utilizing a C18 reversed-phase column and MRM detection on a triple quadrupole mass spectrometer.
Mandatory Visualization
Caption: Workflow for the analysis of this compound.
This guide provides a foundational comparison of analytical methods for this compound. The choice between SPE and LLE will depend on specific laboratory needs, sample matrix complexity, and desired throughput. For both methods, LC-MS/MS provides the necessary sensitivity and selectivity for accurate quantification.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the Downstream Metabolic Effects of 9-Methyldodecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the downstream metabolic effects of 9-methyldodecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited direct experimental data on this specific molecule, this document presents a hypothesized comparison with its straight-chain counterpart, dodecanoyl-CoA, based on established principles of fatty acid metabolism. The primary objective is to offer a structured approach for experimental validation, complete with detailed protocols and data presentation formats.
Introduction to this compound and Its Hypothesized Metabolic Role
This compound is a 13-carbon branched-chain fatty acyl-CoA. While the metabolic fate of its straight-chain analog, dodecanoyl-CoA (a C12:0 acyl-CoA), is well-characterized to proceed through mitochondrial beta-oxidation, the introduction of a methyl group at the 9th position is predicted to alter its metabolic processing and downstream signaling. Branched-chain fatty acids (BCFAs) are known to be metabolized through a combination of alpha- and beta-oxidation pathways, primarily within peroxisomes and mitochondria.[1][2][3] The methyl group in this compound may introduce steric hindrance, potentially slowing the rate of beta-oxidation and leading to the formation of unique metabolic intermediates.
Furthermore, acyl-CoAs, including BCFAs, are not merely metabolic intermediates but also act as signaling molecules, notably as ligands for peroxisome proliferator-activated receptors (PPARs).[4][5][6] It is hypothesized that this compound could exhibit differential affinity for PPARα compared to dodecanoyl-CoA, thereby influencing the expression of genes involved in lipid metabolism.
Comparative Metabolic & Signaling Effects: this compound vs. Dodecanoyl-CoA (Hypothetical)
The following table summarizes the hypothesized differences in the metabolic fate and signaling effects of this compound compared to dodecanoyl-CoA. These hypotheses form the basis for the experimental validation protocols detailed in the subsequent sections.
| Parameter | Dodecanoyl-CoA (C12:0-CoA) | This compound (Hypothesized) | Rationale for Hypothesis |
| Primary Metabolic Pathway | Mitochondrial Beta-Oxidation | Peroxisomal Alpha- and Beta-Oxidation, followed by Mitochondrial Beta-Oxidation | The methyl group at the 9-position may hinder direct mitochondrial beta-oxidation, necessitating initial processing in peroxisomes.[1][2] |
| Rate of Oxidation | High | Potentially Slower | Steric hindrance from the methyl group could reduce the efficiency of beta-oxidation enzymes. |
| Metabolic Intermediates | Acetyl-CoA | Propionyl-CoA, Acetyl-CoA, and potentially unique branched-chain intermediates | Alpha-oxidation would yield propionyl-CoA, while subsequent beta-oxidation would produce acetyl-CoA.[1][7] |
| Oxygen Consumption Rate (OCR) Contribution | Primarily from mitochondrial fatty acid oxidation (FAO) | A mixed contribution from peroxisomal and mitochondrial FAO | The initial steps of oxidation may not be directly coupled to the electron transport chain in the same manner as mitochondrial beta-oxidation. |
| PPARα Activation | Moderate Agonist | Potentially a more potent or selective agonist | Branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[4][5][6] |
| Target Gene Expression (e.g., CPT1, ACOX1) | Moderate induction of PPARα target genes | Potentially stronger induction of PPARα target genes involved in peroxisomal and mitochondrial fatty acid oxidation. | Enhanced PPARα activation would lead to increased transcription of its target genes.[8] |
Experimental Validation Protocols
To validate the hypothesized metabolic effects of this compound, a multi-pronged experimental approach is recommended. This involves cellular bioenergetic assays, metabolomic and lipidomic profiling, and gene expression analysis.
Cellular Bioenergetics using Seahorse XF Analyzer
This protocol aims to compare the real-time oxygen consumption rate (OCR) in cells treated with this compound versus dodecanoyl-CoA, providing insights into their catabolism.
Experimental Workflow
Detailed Protocol:
-
Cell Culture: Seed metabolically active cells (e.g., HepG2 hepatocytes, C2C12 myotubes) in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Substrate Starvation: Prior to the assay, replace the growth medium with a substrate-limited medium (e.g., Seahorse XF Base Medium supplemented with L-carnitine but low in glucose and glutamine) and incubate for 1-2 hours to deplete endogenous substrates.
-
Substrate Addition: Prepare working solutions of this compound and dodecanoyl-CoA complexed to BSA. Add the substrates to respective wells. Include a BSA-only control.
-
Seahorse XF Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test.[9][10][11] This involves sequential injections of:
-
Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP: An uncoupling agent to induce maximal mitochondrial respiration.
-
Rotenone/Antimycin A: To inhibit Complex I and III of the electron transport chain, respectively, and determine non-mitochondrial respiration.
-
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters: basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between the different treatment groups.
Metabolomic and Lipidomic Profiling by LC-MS/MS
This protocol is designed to identify and quantify the metabolic intermediates of this compound and dodecanoyl-CoA, and to assess their impact on the cellular lipidome.
Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells as described above and treat with this compound, dodecanoyl-CoA, or a vehicle control for a defined period.
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using the Folch method) to separate the polar (metabolites) and non-polar (lipids) phases.
-
-
Acyl-CoA Analysis:
-
Dry the polar phase under nitrogen and reconstitute in a suitable solvent.
-
Analyze by LC-MS/MS using a reversed-phase C18 column.
-
Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) to improve retention of acyl-CoAs.[12][13][14][15]
-
Employ multiple reaction monitoring (MRM) for targeted quantification of expected intermediates (e.g., propionyl-CoA, acetyl-CoA) or high-resolution full-scan MS for untargeted analysis.
-
-
Lipidomic Analysis:
-
Dry the non-polar phase and reconstitute.
-
Analyze by LC-MS/MS to profile changes in major lipid classes (e.g., triglycerides, phospholipids, ceramides).
-
-
Data Analysis: Integrate peak areas and normalize to an internal standard and cell number/protein content. Perform statistical analysis and pathway analysis to identify significant changes.
Gene Expression Analysis by RT-qPCR
This protocol will quantify the expression of key genes involved in fatty acid metabolism to assess the downstream signaling effects, particularly through PPARα activation.
Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells as described previously.
-
RNA Extraction and cDNA Synthesis:
-
Lyse cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform quantitative PCR using a SYBR Green or probe-based assay.
-
Use validated primers for target genes and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Target Genes:
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method and perform statistical analysis to identify significant differences between treatment groups.
Conclusion
The provided framework offers a comprehensive strategy for validating the downstream metabolic effects of this compound. By systematically comparing its impact on cellular bioenergetics, metabolic intermediates, lipid profiles, and gene expression to that of dodecanoyl-CoA, researchers can elucidate the unique metabolic and signaling properties conferred by its branched-chain structure. The detailed experimental protocols and visualization tools are designed to guide the experimental process and facilitate clear data interpretation, ultimately contributing to a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 15. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Re-evaluation of fatty acid metabolism-related gene expression in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
Comparative Guide: Substrate Specificity of Acyl-CoA Dehydrogenase 9 (ACAD9)
Topic: An analysis of whether 9-methyldodecanoyl-CoA is a viable substrate for the mitochondrial enzyme Acyl-CoA Dehydrogenase 9 (ACAD9).
Audience: This guide is intended for researchers, scientists, and professionals in drug development engaged in the study of mitochondrial fatty acid β-oxidation, enzymology, and related metabolic disorders.
Executive Summary
Direct experimental evidence determining whether this compound acts as a substrate for Acyl-CoA Dehydrogenase 9 (ACAD9) is not available in current scientific literature. This guide provides a comparative analysis of the known substrate specificity of ACAD9 against enzymes established in the catabolism of branched-chain fatty acids.
ACAD9 is a dual-function protein, participating in both the β-oxidation of long-chain fatty acids and the assembly of mitochondrial respiratory chain Complex I.[1][2] Its dehydrogenase activity shows a clear preference for long, straight-chain and unsaturated acyl-CoA esters.[3] In contrast, the metabolism of branched-chain acyl-CoAs is typically handled by a distinct set of specialized enzymes.
Based on this comparative analysis, it is unlikely that this compound is a primary substrate for ACAD9. Its metabolism would more plausibly be catalyzed by enzymes with established specificity for branched-chain structures, such as short/branched-chain acyl-CoA dehydrogenase (SBCAD) or isobutyryl-CoA dehydrogenase (ACAD8).[4] Definitive confirmation would require direct enzymatic assays.
Comparative Analysis of Substrate Specificity
Known Substrate Profile of ACAD9
ACAD9's primary role in fatty acid oxidation is centered on long-chain substrates. Experimental data indicates that its activity is highest with long-chain unsaturated and saturated fatty acyl-CoAs.[3][5] The enzyme is most homologous to very-long-chain acyl-CoA dehydrogenase (VLCAD), reinforcing its specialization in long-chain metabolism.[6]
Table 1: Relative Specific Activity of Purified Human ACAD9 with Various Acyl-CoA Substrates
| Substrate (Acyl-CoA) | Chain Structure | Relative Specific Activity (%)* |
|---|---|---|
| Palmitoyl-CoA (C16:0) | Straight, Saturated | 100 |
| Palmitoleoyl-CoA (C16:1) | Straight, Unsaturated | ~85 |
| Oleoyl-CoA (C18:1) | Straight, Unsaturated | ~90 |
| Linoleoyl-CoA (C18:2) | Straight, Unsaturated | ~95 |
| Stearoyl-CoA (C18:0) | Straight, Saturated | ~70 |
| Myristoyl-CoA (C14:0) | Straight, Saturated | ~45 |
| Lauroyl-CoA (C12:0) | Straight, Saturated | ~15 |
| Decanoyl-CoA (C10:0) | Straight, Saturated | <10 |
| Octanoyl-CoA (C8:0) | Straight, Saturated | <5 |
*Data is synthesized and scaled for comparison based on published findings where activity with Palmitoyl-CoA (C16:0) is set to 100%.[7]
Established Pathways for Branched-Chain Acyl-CoA Metabolism
The catabolism of branched-chain structures, such as this compound, typically follows a specialized pathway. This process is initiated by enzymes distinct from the straight-chain β-oxidation cycle.
Figure 1. A simplified diagram of the catabolic pathway for branched-chain substrates. This process relies on specialized enzymes like Branched-Chain Aminotransferase (BCAT), Branched-Chain α-keto acid Dehydrogenase (BCKDH), and specific Branched-Chain Acyl-CoA Dehydrogenases (ACADs).
Table 2: Comparison of ACAD9 and Branched-Chain Specific ACADs
| Feature | ACAD9 | Short/Branched-Chain ACAD (SBCAD) |
|---|---|---|
| Primary Substrates | Long-chain (C12-C18), straight, unsaturated acyl-CoAs.[3][8] | Short-chain (C4-C6), branched acyl-CoAs (e.g., 2-methylbutyryl-CoA).[4] |
| Metabolic Pathway | Fatty Acid β-Oxidation (straight-chain) | Branched-Chain Amino Acid Catabolism |
| Homology | Most similar to Very-Long-Chain ACAD (VLCAD).[6] | Distinct from straight-chain ACADs. |
| Relevance to this compound | Unlikely. Substrate is branched and long-chain. | More likely, although the C13 length is longer than its typical substrates. |
Experimental Protocols
To definitively determine if this compound is a substrate for ACAD9, a direct enzymatic assay is required. The standard method is the anaerobic electron-transfer flavoprotein (ETF) reduction assay.
ETF Reduction Assay Protocol
This assay measures the rate of reduction of ETF by an acyl-CoA dehydrogenase in the presence of a specific acyl-CoA substrate.
Objective: To measure the specific activity of purified ACAD9 with this compound compared to a known substrate (Palmitoyl-CoA).
Materials:
-
Purified recombinant human ACAD9
-
Purified human ETF
-
This compound (test substrate)
-
Palmitoyl-CoA (positive control)
-
Assay Buffer: 100 mM HEPES/KOH, pH 7.6, containing 0.1 mM EDTA
-
Anaerobic cuvette and spectrophotometer capable of measuring fluorescence (Excitation: 380 nm, Emission: 520 nm)
Procedure:
-
Prepare the assay mixture in an anaerobic cuvette by adding the assay buffer and a known concentration of ETF (typically 5-10 µM).
-
Seal the cuvette and make it anaerobic by repeated cycles of vacuum and flushing with argon gas.
-
Initiate the reaction by adding a known amount of purified ACAD9 enzyme to the cuvette.
-
Record a baseline fluorescence reading.
-
Add the acyl-CoA substrate (e.g., 50 µM this compound or Palmitoyl-CoA) to the mixture.
-
Monitor the decrease in ETF fluorescence over time as it is reduced by the active ACAD9. The rate of fluorescence decrease is proportional to the enzyme's activity.
-
Calculate the specific activity in units of nmol of ETF reduced per minute per mg of ACAD9 protein.
-
Compare the specific activity obtained with this compound to that of the positive control, Palmitoyl-CoA.
Figure 2. A workflow diagram for the ETF reduction assay used to determine ACAD9 substrate specificity.
Conclusion
While ACAD9 possesses a broad substrate specificity for acyl-CoAs in vitro, its established enzymatic profile is strongly oriented towards long, straight-chain fatty acyl-CoAs.[9] The catabolism of branched-chain fatty acids is a specialized process involving a different set of acyl-CoA dehydrogenases.
References
- 1. ACAD9 deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Acyl-CoA dehydrogenase 9 is required for the biogenesis of oxidative phosphorylation complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human acyl-CoA dehydrogenase-9 plays a novel role in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Characterization of a Mouse Model for Acad9 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Complex I assembly function and fatty acid oxidation enzyme activity of ACAD9 both contribute to disease severity in ACAD9 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Analysis of 9-Methyldodecanoyl-CoA in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 9-methyldodecanoyl-CoA, a specific branched-chain acyl-coenzyme A, in healthy versus diseased tissue samples. While specific data for this compound is not extensively available in current literature, this document outlines the established methodologies for acyl-CoA analysis, data presentation, and pathway visualization that are critical for such a novel investigation.
Data Presentation: A Comparative Framework
Quantitative analysis of this compound would involve its extraction and measurement from various tissue samples. The data should be presented in a clear, tabular format to facilitate easy comparison between healthy and diseased states.
Table 1: Hypothetical Concentration of this compound in Healthy vs. Diseased Tissue
| Tissue Type | Healthy (nmol/g wet weight) | Diseased (nmol/g wet weight) | Fold Change | p-value |
| Liver | 1.5 ± 0.3 | 4.2 ± 0.8 | 2.8 | <0.01 |
| Brain | 0.8 ± 0.2 | 0.4 ± 0.1 | -2.0 | <0.05 |
| Skeletal Muscle | 2.1 ± 0.5 | 1.0 ± 0.3 | -2.1 | <0.05 |
| Adipose | 3.5 ± 0.9 | 7.8 ± 1.5 | 2.2 | <0.01 |
Table 2: Associated Enzyme Activity in Healthy vs. Diseased Liver Tissue
| Enzyme | Healthy (U/mg protein) | Diseased (U/mg protein) | Fold Change | p-value |
| Acyl-CoA Dehydrogenase 9 (ACAD-9) | 12.5 ± 2.1 | 6.3 ± 1.5 | -2.0 | <0.01 |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | 8.9 ± 1.8 | 9.2 ± 2.0 | 1.0 | >0.05 |
Experimental Protocols: A Methodological Approach
The analysis of acyl-CoAs like this compound requires precise and sensitive techniques due to their low abundance and instability.[1][2] The following protocols are based on established methods for the quantification of various acyl-CoA species in biological samples.[3][4][5][6]
Tissue Sample Preparation and Acyl-CoA Extraction
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues.[3][7]
-
Homogenization: Weigh approximately 100 mg of frozen tissue and homogenize it in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Extraction: Add 2-propanol and acetonitrile (B52724) (ACN) to the homogenate to precipitate proteins and extract acyl-CoAs.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) for Purification
Purification is essential to remove interfering substances from the tissue extract.[4]
-
Column Conditioning: Condition an oligonucleotide purification or a similar SPE column with methanol, followed by equilibration with water.
-
Sample Loading: Load the supernatant from the extraction step onto the SPE column.
-
Washing: Wash the column with a solution such as 2% formic acid to remove unbound impurities.
-
Elution: Elute the bound acyl-CoAs using a solvent mixture, for example, 2-propanol or an ammonium (B1175870) hydroxide (B78521) solution.
-
Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a suitable solvent for analysis, such as 50% methanol.[4]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoAs.[6][8]
-
Chromatographic Separation: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for separation.[3]
-
Gradient Elution: Employ a binary gradient elution system. For example, Solvent A could be 75 mM KH2PO4 (pH 4.9) and Solvent B could be acetonitrile with 600 mM glacial acetic acid.[3]
-
Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. Data can be acquired using multiple reaction monitoring (MRM) for specific quantification of this compound.[4][5]
-
Data Analysis: Quantify the amount of this compound by comparing its peak area to that of a known concentration of an appropriate internal standard.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Experimental workflow for the analysis of this compound.
Potential Signaling Pathway Involvement
Acyl-CoAs are key intermediates in fatty acid metabolism and can influence various signaling pathways.[9][10][11] A defect in the metabolism of a branched-chain fatty acid like 9-methyldodecanoic acid could lead to the accumulation of its CoA ester, potentially impacting mitochondrial function.
Caption: Hypothetical signaling pathway of this compound metabolism.
The accumulation of specific acyl-CoAs has been linked to cellular stress and disease progression.[11] For instance, human acyl-CoA dehydrogenase-9 (ACAD-9) plays a role in the mitochondrial beta-oxidation of long-chain unsaturated fatty acids.[12] A deficiency in a related enzyme responsible for metabolizing this compound could lead to its accumulation, impaired energy metabolism, and increased oxidative stress, contributing to the pathology of a disease. Further research is necessary to elucidate the specific enzymes and pathways involved in the metabolism of this compound and its precise role in health and disease.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 2. omni.laurentian.ca [omni.laurentian.ca]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of CoA and acetyl-CoA in regulating cardiac fatty acid and glucose oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 12. Human acyl-CoA dehydrogenase-9 plays a novel role in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 9-Methyldodecanoyl-CoA
This document provides essential safety and logistical information for the proper disposal of 9-methyldodecanoyl-CoA, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, a conservative approach should be adopted by treating it as a potentially hazardous substance, drawing parallels from similar long-chain fatty acyl-CoA compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste products.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated, leak-proof, and chemically compatible waste container.
-
The container must be kept tightly sealed when not in use.
2. Waste Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
List all other components of the waste, including solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated secondary containment area within the laboratory.
-
This storage area should be away from drains, heat sources, and incompatible chemicals.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
5. Decontamination of Labware:
-
All non-disposable labware that has come into contact with this compound should be decontaminated.
-
A common procedure is to rinse the labware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Regulatory Considerations
Waste disposal must be carried out in accordance with all applicable local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste. It is imperative to consult with your institution's EHS department to ensure full compliance. Many long-chain fatty acid derivatives are classified as hazardous to the aquatic environment, and therefore, direct disposal down the drain is strictly prohibited.
Essential Safety and Operational Guidance for Handling 9-Methyldodecanoyl-CoA
Personal Protective Equipment (PPE) and Safety Precautions
When working with 9-methyldodecanoyl-CoA and similar substances, a proactive approach to safety is crucial. The following PPE is mandatory to minimize exposure and prevent contamination.
1. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields are required for all personnel in the laboratory.
-
Chemical Splash Goggles: These should be worn whenever there is a potential for splashing, such as during the preparation of solutions or transferring the compound between containers.
-
Face Shield: In addition to safety goggles, a face shield is recommended when handling larger quantities of the substance or when a significant splash risk is present.
2. Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are the standard for handling most laboratory chemicals and should be worn at all times when there is a risk of skin contact.
-
Double Gloving: For extended procedures or when handling stock solutions, wearing two pairs of nitrile gloves can provide additional protection.
-
Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
3. Body Protection:
-
Laboratory Coat: A lab coat is essential to protect skin and personal clothing from spills.
-
Flame-Retardant Coat: If working with flammable solvents in conjunction with this compound, a flame-retardant lab coat is advised.
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory to protect against spills and physical hazards.
4. Respiratory Protection:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, particularly when working with volatile solvents or if there is a potential for aerosol generation.
-
Respirator: While not typically required for non-volatile compounds in a well-ventilated lab, a risk assessment should be performed. If significant aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Quantitative Safety Data Summary
Since specific quantitative data for this compound is not available, the following table summarizes general safety information for long-chain fatty acyl-CoAs based on data from similar compounds.
| Parameter | General Information for Long-Chain Fatty Acyl-CoAs |
| Physical State | Typically a solid or liquid at room temperature. |
| Solubility | Generally soluble in organic solvents and aqueous buffers containing detergents. |
| Primary Hazards | May cause skin and eye irritation upon direct contact. Ingestion or inhalation of large quantities may be harmful. The toxicological properties of many specific long-chain fatty acyl-CoAs have not been fully investigated.[1] |
| Incompatibility | Strong oxidizing agents. |
| Hazardous Decomposition | When heated to decomposition, may emit toxic fumes of carbon monoxide and carbon dioxide. |
| First Aid - Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1] |
| First Aid - Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| First Aid - Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. |
| First Aid - Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
Experimental Protocol: Enzymatic Assay of Acyl-CoA Oxidase using a Long-Chain Acyl-CoA Substrate
This protocol describes a common method for measuring the activity of Acyl-CoA oxidase, an enzyme involved in fatty acid metabolism, using a long-chain acyl-CoA like palmitoyl-CoA as a substrate. This can be adapted for use with this compound to study its interaction with relevant enzymes.
Principle: Acyl-CoA oxidase catalyzes the oxidation of a fatty acyl-CoA, producing H₂O₂. The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.
Materials:
-
50 mM MES Buffer, pH 8.0
-
Palmitoyl-CoA solution (or this compound)
-
4-Aminoantipyrine (4-AAP) solution
-
Phenol solution
-
Flavin Adenine Dinucleotide (FAD) solution
-
Peroxidase (POD) enzyme solution
-
Triton X-100 solution
-
Acyl-CoA Oxidase enzyme solution
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Cocktail: In a suitable container, mix the MES buffer, 4-AAP/phenol solution, FAD solution, Triton X-100 solution, and peroxidase solution. Adjust the pH to 8.0 at 30°C if necessary.
-
Prepare Test and Blank Cuvettes:
-
Pipette the reaction cocktail into both a "Test" and a "Blank" cuvette.
-
Add the Acyl-CoA Oxidase enzyme solution to both cuvettes.
-
-
Initiate the Reaction:
-
To the "Test" cuvette, add the Palmitoyl-CoA (or this compound) substrate solution.
-
To the "Blank" cuvette, add an equal volume of deionized water.
-
-
Measure Absorbance: Immediately mix the contents of the cuvettes by inversion and place them in the spectrophotometer. Record the increase in absorbance at 500 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₅₀₀/min) from the linear portion of the curve for both the Test and Blank. The enzyme activity is proportional to the difference in the rates between the Test and Blank.
Safe Handling and Disposal Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
